PRN1371
Description
PRN-1371 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an inhibitor of fibroblast growth factor receptor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXMSRTTHLNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802929-43-6 | |
| Record name | PRN-1371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRN-1371 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3][4] By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, this compound achieves sustained target inhibition, leading to the suppression of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the methodologies used in its evaluation.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[6] This signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.[6][8][9]
Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, gastric cancer, and squamous non-small cell lung cancer.[7][10] Consequently, FGFRs have emerged as a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: Mechanism of Covalent Inhibition
This compound is an ATP-competitive inhibitor that distinguishes itself through its irreversible covalent binding mechanism.[11][12] It specifically targets a conserved cysteine residue located in the glycine-rich P-loop of the FGFR kinase domain.[2][4][5] The acrylamide moiety of this compound forms a covalent bond with the thiol group of this cysteine, leading to the irreversible inactivation of the receptor.[5] This sustained inhibition persists even after the drug has been cleared from systemic circulation, offering the potential for durable target engagement and less frequent dosing.[7][13]
Figure 1: Covalent Inhibition of FGFR by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| FGFR1 | 0.6 - 0.7 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.2 - 19.3 |
| CSF1R | 8.1 |
| VEGFR2 | 705 |
Data compiled from sources:[1][3][11][14]
Table 2: Covalent Binding Kinetics of this compound
| Target | Ki (nM) | kinact (s⁻¹) | kinact/Ki (μM⁻¹s⁻¹) |
| FGFR1 | 2.2 | 0.0028 | 1.2 |
| FGFR2 | 1.3 | 0.0006 | 0.46 |
| FGFR3 | 1.9 | 0.0012 | 0.63 |
| FGFR4 | 73 | 0.0005 | 0.007 |
Data compiled from source:[15]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 2.6 |
| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 4.1 |
| OPM2 | Multiple Myeloma | FGFR3 Mutation | 14.0 |
| JHH7 | Hepatocellular Carcinoma | FGFR Alteration | 231 |
| LI7 | Hepatocellular Carcinoma | FGFR Alteration | 33.1 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 43.3 |
| HCT116 | Colon Carcinoma | FGFR Wild-Type | >1000 |
Data compiled from sources:[7][11][16]
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dose | Tumor Growth Inhibition |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 10 mg/kg b.i.d. | 68% |
| RT4 | Bladder Cancer | FGFR3 Fusion | Not Specified | Significant Inhibition |
Data compiled from sources:[1][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP.
-
Poly(Glu, Tyr) 4:1 substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
This compound (serially diluted).
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase and the poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with and without FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU16, RT4, HCT116).
-
Complete cell culture medium.
-
This compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.
-
96-well plates.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line (e.g., SNU16).
-
Matrigel or other appropriate vehicle for cell injection.
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the specified dose and schedule (e.g., daily or twice daily).
-
Measure tumor volume and body weight periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Figure 2: Workflow for a Cell Proliferation Assay.
FGFR Signaling Pathway
The binding of FGF to FGFR initiates a complex network of intracellular signaling pathways that are critical for cellular function. The diagram below illustrates the major downstream cascades activated by FGFR.
Figure 3: Simplified FGFR Signaling Pathway.
Mechanisms of Resistance to FGFR Inhibitors
Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge, limiting their long-term clinical benefit.[10][17] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies.
On-target resistance typically involves the acquisition of secondary mutations within the FGFR kinase domain.[17] "Gatekeeper" mutations, such as V565 in FGFR2, can sterically hinder the binding of the inhibitor to the ATP pocket.[17]
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[10][18] This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as PI3K or MAPK through alternative routes.[19][20]
Conclusion
This compound is a promising covalent inhibitor of the FGFR family with potent and selective activity against cancer cells driven by aberrant FGFR signaling. Its irreversible binding mechanism offers the potential for durable target inhibition and improved clinical outcomes. Further research into combination strategies to overcome potential resistance mechanisms will be critical in maximizing the therapeutic potential of this compound and other FGFR-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. FGF/FGFR and downstream signaling pathway [pfocr.wikipathways.org]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
PRN1371: A Deep Dive into its Selectivity Profile and Covalent Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN1371 is a potent and highly selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention.[5][6] this compound was designed to offer sustained target inhibition with an improved safety profile compared to non-selective kinase inhibitors.[3][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its biochemical and cellular potency, kinome-wide selectivity, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect through a covalent binding mechanism.[1][5][7] It specifically targets a conserved cysteine residue located within the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[3][4][7] This irreversible interaction leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1][2] This prolonged target engagement is a key pharmacological feature that distinguishes this compound.[5][6]
Data Presentation
Biochemical Potency and Selectivity
The biochemical potency of this compound against the FGFR family and other kinases was determined through enzymatic inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of potency and selectivity for FGFRs over other kinases, such as VEGFR2.[8]
| Kinase | IC50 (nM) |
| FGFR1 | 0.6 - 0.7 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| CSF1R | 8.1 |
| VEGFR2 | 705 ± 63 |
Table 1: Biochemical IC50 values for this compound against various kinases. Data compiled from multiple sources.[8][9][10]
Cellular Activity
This compound demonstrates robust anti-proliferative activity in cancer cell lines with FGFR alterations. Its effect on downstream signaling pathways, such as the inhibition of ERK phosphorylation, further confirms its on-target activity in a cellular context.
| Cell Line | Assay | IC50 (nM) |
| SNU-16 (gastric cancer, FGFR2 amplified) | Proliferation (Presto-Blue) | 2.6 ± 2.2 |
| HUVEC (primary cells, FGFR1 expressing) | pERK Inhibition (bFGF-stimulated) | 1.5 ± 0.7 |
| HUVEC (primary cells) | pERK Inhibition (VEGF-stimulated) | 6,350 ± 2,009 |
| Ba/F3 (FGFR1 expressing) | Proliferation | 0.7 ± 0.02 |
| Ba/F3 (FGFR2 expressing) | Proliferation | 0.7 ± 0.1 |
| Ba/F3 (FGFR3 expressing) | Proliferation | 2.5 ± 0.5 |
| Ba/F3 (FGFR4 expressing) | Proliferation | 49.8 ± 26.0 |
Table 2: Cellular IC50 values for this compound in various cell lines and assays.[1][8]
Kinome-Wide Selectivity
To assess its broader selectivity, this compound was profiled against a large panel of kinases. At a concentration of 1 µM, only the FGFR family and CSF1R showed potent inhibition.[8][9] This high degree of selectivity is attributed to the specific covalent interaction, minimizing off-target effects that are often associated with kinase inhibitors.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Caliper Electrophoresis Method)
This assay quantitatively measures the ability of an inhibitor to prevent the phosphorylation of a peptide substrate by a specific kinase.
Protocol:
-
Enzyme and Inhibitor Pre-incubation: Varying concentrations of this compound are pre-incubated with the target kinase (e.g., FGFR1, FGFR2, etc.) for a specified period (e.g., 15 minutes) to allow for binding.[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped.
-
Electrophoretic Separation: The reaction mixture is subjected to capillary electrophoresis. The phosphorylated and non-phosphorylated peptide substrates are separated based on their charge differences.
-
Data Analysis: The extent of phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (Presto-Blue or BrdU)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SNU-16) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Viability/Proliferation Reagent Addition: A reagent such as Presto-Blue or BrdU is added to the wells.
-
Presto-Blue: This resazurin-based solution is converted to the fluorescent resorufin by metabolically active cells.
-
BrdU: This thymidine analog is incorporated into the DNA of proliferating cells and is later detected by a specific antibody in an ELISA format.[1]
-
-
Signal Measurement: The fluorescence (Presto-Blue) or absorbance (BrdU ELISA) is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting cell viability or proliferation against the inhibitor concentration.
Cellular ERK Phosphorylation Assay (AlphaScreen)
This assay measures the inhibition of downstream signaling from FGFR activation in a cellular context.
Protocol:
-
Cell Seeding and Serum Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded and then serum-starved to reduce basal signaling.[10]
-
Compound Treatment: Cells are pre-incubated with different concentrations of this compound.[10]
-
Ligand Stimulation: Cells are stimulated with a growth factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to activate the respective signaling pathways.[8][10]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
AlphaScreen Detection: The lysate is analyzed using an AlphaScreen kit that specifically detects phosphorylated ERK (pERK). This technology utilizes donor and acceptor beads that, when in close proximity (i.e., bound to the same pERK molecule), generate a chemiluminescent signal.
-
Data Analysis: The signal is measured, and the IC50 value for the inhibition of ERK phosphorylation is determined.
Mandatory Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for biochemical and cellular assays.
Conclusion
This compound is a highly potent and selective irreversible covalent inhibitor of the FGFR family of kinases. Its selectivity is well-documented through comprehensive biochemical and cellular profiling. The covalent mechanism of action provides sustained target inhibition, a desirable feature for oncology therapeutics. The data and methodologies presented in this guide underscore the robust preclinical characterization of this compound, providing a solid foundation for its clinical development in treating solid tumors with aberrant FGFR signaling. A phase 1 clinical trial has been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[11][12][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. | BioWorld [bioworld.com]
- 12. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]
- 13. sanofi.com [sanofi.com]
An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3] this compound has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and function of this compound, along with detailed experimental protocols for its characterization and mandatory visualizations of the relevant signaling pathways.
Structure and Chemical Properties
This compound, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule inhibitor with the chemical formula C₂₆H₃₀Cl₂N₆O₄.[5]
Chemical Structure:
A 2D representation of the chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one | |
| Molecular Formula | C₂₆H₃₀Cl₂N₆O₄ | [5] |
| Molecular Weight | 561.46 g/mol | [5] |
| CAS Number | 1802929-43-6 | |
| SMILES | CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Mechanism of Action and Function
This compound is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the specific targeting of a conserved cysteine residue within the glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of this compound forms a covalent bond with this cysteine, leading to sustained and irreversible inhibition of the kinase activity.[6] This covalent binding mechanism provides several pharmacological advantages, including high potency, selectivity, and prolonged target inhibition even after the drug has been cleared from circulation.[7][8]
By inhibiting FGFR kinase activity, this compound blocks the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth, proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[9]
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to the activation of PLCγ and STAT signaling.[7][9]
Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3 dephosphorylates and inactivates ERK.[1][10]
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, this compound shows high selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its covalent binding mechanism targeting a non-conserved cysteine.[1][10]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| FGFR1 | 0.6 - 0.7 | [9][10] |
| FGFR2 | 1.3 | [9][10] |
| FGFR3 | 4.1 | [9][10] |
| FGFR4 | 19.3 | [9][10] |
| CSF1R | 8.1 | [10] |
| VEGFR2 | 705 | [9] |
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with FGFR alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]
Table 3: Cellular Activity of this compound
| Cell Line | FGFR Alteration | IC₅₀ (nM) | Reference |
| SNU-16 | FGFR2 Amplification | 2.6 | [10] |
| RT4 | FGFR3 Mutation | 4.0 | [11] |
| RT112 | FGFR3 Fusion | 4.1 | [11] |
| NCI-H716 | FGFR2 Amplification | 2.0 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (Caliper Capillary Electrophoresis)
This assay determines the enzymatic inhibitory potency of this compound against FGFR kinases.
Experimental Workflow:
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Dusp6(Mkp3) is a negative feedback regulator of FGF stimulated ERK signaling during mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
PRN1371: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN1371 is a potent and irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, 3, and 4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1] The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. This compound's ability to potently inhibit FGFRs gives it significant anti-angiogenic and antineoplastic properties.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of FGFR Signaling
This compound exerts its anti-angiogenic effects by covalently binding to a conserved cysteine residue within the kinase active site of FGFR1-4.[1] This irreversible binding leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1] In endothelial cells, which primarily express FGFR1, the binding of fibroblast growth factors (FGFs) to their receptors triggers a signaling cascade that promotes cell proliferation, migration, and survival – all key processes in angiogenesis.[1] By blocking the kinase activity of FGFRs, this compound effectively shuts down these pro-angiogenic signals.
The downstream signaling pathways affected by this compound's inhibition of FGFR include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.[1] The inhibition of FGF-stimulated ERK phosphorylation has been demonstrated in Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Biochemical Inhibition of Kinase Activity
| Kinase | IC₅₀ (nmol/L) |
| FGFR1 | 0.7 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| VEGFR2 | 705 ± 63 |
| Data from a representative enzyme inhibition assay.[1] |
Table 2: Cellular Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs
| Parameter | Value (nmol/L) |
| IC₅₀ | 1.5 ± 0.7 |
| Data from a representative experiment (n=12 for FGF stimulation).[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-angiogenic properties of this compound.
Protocol 1: In Vitro Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs
This assay assesses the ability of this compound to block the downstream signaling of FGFR in endothelial cells.
1. Cell Culture and Seeding:
- Human Umbilical Vein Endothelial Cells (HUVECs), which primarily express FGFR1, are cultured in standard endothelial cell growth medium.
- Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
- HUVECs are treated with varying concentrations of this compound.
- Following a pre-incubation period, cells are stimulated with basic FGF (bFGF) to induce FGFR signaling. A parallel set of wells can be stimulated with Vascular Endothelial Growth Factor (VEGF) as a control for selectivity.
3. Measurement of ERK Phosphorylation:
- Cell lysates are collected after a short stimulation period.
- The levels of phosphorylated ERK (pERK) are quantified using a suitable detection method, such as an AlphaLISA® SureFire® kit.
4. Data Analysis:
- The percentage of ERK phosphorylation is calculated relative to vehicle-treated, bFGF-stimulated controls.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor and, by extension, anti-angiogenic efficacy of this compound in a mouse xenograft model.
1. Cell Line and Animal Model:
- A suitable cancer cell line with known FGFR alterations is chosen for implantation.
- Immunocompromised mice (e.g., nude mice) are used as the host for the tumor xenografts.
2. Tumor Implantation and Growth:
- Cancer cells are injected subcutaneously into the flanks of the mice.
- Tumors are allowed to grow to a palpable size.
3. Dosing and Monitoring:
- Mice are randomized into vehicle control and this compound treatment groups.
- This compound is administered orally at specified doses and schedules (e.g., daily or intermittently).
- Tumor volume and body weight are measured regularly throughout the study.
4. Assessment of Angiogenesis (Post-Mortem):
- At the end of the study, tumors are excised, fixed, and embedded in paraffin.
- Tumor sections are stained for the endothelial cell marker CD31 to visualize blood vessels.
- Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in multiple high-power fields.
5. Data Analysis:
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
- MVD is compared between the treated and control groups to assess the anti-angiogenic effect.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.
Caption: Experimental workflow for assessing anti-angiogenic properties.
Conclusion
This compound demonstrates potent and sustained anti-angiogenic properties through the irreversible inhibition of the FGFR signaling pathway in endothelial cells. Its high selectivity for FGFRs over other kinases, such as VEGFR2, suggests a targeted mechanism of action. The in vitro and in vivo data support the continued investigation of this compound as a therapeutic agent for cancers driven by aberrant FGFR signaling, where its anti-angiogenic activity is expected to contribute significantly to its overall anti-tumor efficacy. Further studies quantifying its effects in a broader range of in vitro angiogenesis models and detailed analyses of tumor microvasculature in various in vivo models will provide a more comprehensive understanding of its anti-angiogenic potential.
References
PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors for the Treatment of Solid Tumors
An In-depth Technical Review of Preclinical and Clinical Findings
This technical guide provides a comprehensive overview of PRN1371, an irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical efficacy, and clinical evaluation of this compound in various solid tumor models. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this therapeutic agent.
Core Mechanism of Action
This compound is a highly selective and potent oral inhibitor of FGFR types 1, 2, 3, and 4.[1][2] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of the FGFRs.[1][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, which are frequently dysregulated in various cancers and play a crucial role in tumor cell proliferation, differentiation, survival, and angiogenesis.[1][4] In addition to its activity against FGFRs, this compound also demonstrates inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF1R).[2][5] The high selectivity of this compound for the FGFR family, with minimal impact on other kinases, suggests a potential for improved therapeutic outcomes and reduced toxicity compared to less selective inhibitors.[1]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated through various biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 0.6 - 0.7 | Cell-free |
| FGFR2 | 1.3 | Cell-free |
| FGFR3 | 4.1 | Cell-free |
| FGFR4 | 19.3 | Cell-free |
| CSF1R | 8.1 | Cell-free |
| Data sourced from multiple biochemical enzyme inhibition assays.[2][3][5] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6 |
| The antiproliferative activity of this compound was assessed in various cancer cell lines harboring FGFR pathway alterations.[3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| SNU-16 Xenograft | Gastric Cancer | 10 mg/kg b.i.d. for 27 days | 68% |
| Squamous NSCLC PDX (BN2289) | Squamous Non-Small Cell Lung Cancer | Not specified | Regression |
| Squamous NSCLC PDX (LI1055) | Squamous Non-Small Cell Lung Cancer | Not specified | Regression |
| This compound demonstrated dose-dependent reduction in tumor volume in the SNU-16 gastric cancer xenograft mouse model.[5] It also showed robust antitumor activity, including regression, in various patient-derived xenograft (PDX) models of squamous NSCLC.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments conducted to evaluate this compound.
In Vitro HUVEC ERK Phosphorylation Assay
This assay was utilized to determine the inhibitory effect of this compound on FGF-stimulated downstream signaling.
Protocol:
-
Human umbilical vein endothelial cells (HUVECs) were seeded at 30,000 cells per well in a 96-well plate and incubated overnight in media supplemented with 10% FBS.[5]
-
The cells were then serum-starved for 1 hour before treatment.[5]
-
A concentration series of this compound was added to the cells and incubated for 1 hour at 37°C.[5]
-
Cells were subsequently stimulated with either 50 ng/mL of FGF2 or 50 ng/mL of VEGF for 10 minutes.[5]
-
The reaction was stopped by adding ice-cold PBS, and the cells were washed three times.[5]
-
The level of ERK phosphorylation was determined using an AlphaLISA pERK SureFire Kit.[3]
In Vivo Xenograft Tumor Model Studies
These studies were conducted to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal care and treatment were performed in accordance with institutional guidelines.[3][6]
-
Tumor cells (e.g., SNU-16) or patient-derived tumor tissue were implanted into immunocompromised mice (e.g., BALB/c).[3]
-
Mice were randomized into treatment and control groups (n=10 per group) once the mean tumor volume reached approximately 150-180 mm³.[3][6]
-
This compound was suspended in 0.5% methylcellulose w/w in deionized water for oral administration.[3][6]
-
Tumor volumes were measured three times a week using calipers, and the volume was calculated using the formula: V = 0.5 * a * b², where 'a' is the longer diameter and 'b' is the shorter diameter.[3][6]
-
Animal body weight was monitored to assess tolerability.[5]
Clinical Evaluation: Phase 1 Study (NCT02608125)
This compound was evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with advanced solid tumors.[7][8]
Study Design:
-
Part A (Dose Escalation): A "3+3" design was used to determine the maximum tolerated dose (MTD) of this compound.[7][9] Doses escalated from 15 mg once daily (QD) to 20, 25, and 35 mg QD, as well as 15 and 25 mg twice daily (BID).[7][10]
-
Part B (Expansion Cohort): This part was planned to further evaluate the safety, tolerability, and preliminary activity in patients with metastatic urothelial carcinoma harboring FGFR genetic alterations.[8]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated up to 35 mg QD.[10] The most frequently observed adverse event was hyperphosphatemia, a known on-target effect of FGFR inhibition.[10] An MTD was not reached.[10]
-
Pharmacokinetics: this compound showed rapid absorption and clearance, with a short half-life of 1.42 to 2.15 hours.[10]
-
Efficacy: In the dose-escalation phase, which was not designed to assess efficacy in specific tumor types, stable disease was observed in 11 of 36 treated patients.[10] No complete or partial responses were recorded in Part A.[7]
The study was ultimately terminated as the sponsor decided to focus its portfolio on immune-mediated diseases.[7]
Conclusion
This compound is a potent and selective irreversible covalent inhibitor of FGFR1-4 with demonstrated preclinical activity in various solid tumor models harboring FGFR alterations. Its unique mechanism of action allows for sustained target inhibition even after the drug has been cleared from circulation, suggesting the potential for intermittent dosing schedules.[3][11] The Phase 1 clinical trial established a manageable safety profile, with hyperphosphatemia being the primary on-target toxicity. While the clinical development of this compound was discontinued for strategic reasons, the preclinical and early clinical data provide valuable insights into the therapeutic potential of covalent FGFR inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sanofi.com [sanofi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]
- 10. | BioWorld [bioworld.com]
- 11. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
PRN1371: A Technical Guide to its Mechanism and Impact on FGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PRN1371, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This compound covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling cascade.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that functions as an irreversible covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action involves targeting a conserved cysteine residue located within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent bond with this cysteine, this compound effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and sustained inhibition of FGFR signaling that persists even after the drug has been cleared from circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent inhibitors.[1][5]
Quantitative Data Presentation
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound against FGFR Isoforms and Other Kinases
| Target | IC50 (nM) | Notes |
| FGFR1 | 0.6[6][7], 0.7[8] | Cell-free enzymatic assay. |
| FGFR2 | 1.3[6][7][8] | Cell-free enzymatic assay. |
| FGFR3 | 4.1[6][7][8] | Cell-free enzymatic assay. |
| FGFR4 | 19.3[6][7], 19.2[8] | Cell-free enzymatic assay. |
| CSF1R | 8.1[6][7] | Cell-free enzymatic assay. |
| VEGFR2 | > 90% inhibition at 1 µmol/L[1] | Weakly inhibited with an IC50 of 6350 ± 2009 nM in a cellular assay.[9] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines with FGFR Alterations
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 2.6[6][8] |
| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0[8] |
| RT112 | Bladder Cancer | - | 4.1[8] |
| AN3-CA | Endometrial Cancer | - | 43.3[8] |
| LI7 | Liver Cancer | - | 33.1[8] |
| JHH7 | Liver Cancer | - | 231[8] |
| OPM2 | - | - | 14.0[8] |
Table 3: Inhibition of Mutated FGFRs by this compound
| FGFR Mutant | IC50 (nM) |
| FGFR3-V555M | 55.0[8] |
| FGFR2-N549H | 12.0[8] |
| FGFR3-G697C | 1.2[8] |
| FGFR3-K650E | 2.3[8] |
Signaling Pathways and Mechanism Visualization
The following diagrams illustrate the FGFR signaling pathway and the mechanism of this compound's inhibitory action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
PRN1371: A Dual Inhibitor of FGFR and CSF1R Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRN1371 is a novel, orally administered, irreversible covalent inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3][4] Developed for the treatment of solid tumors with aberrant FGFR signaling, this compound exhibits potent and sustained inhibition of the pathway.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the kinase domain of FGFRs, leading to prolonged target engagement even after the drug has been cleared from circulation.[1][3][5] In addition to its high affinity for FGFRs, comprehensive kinome screening has revealed that this compound is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another key tyrosine kinase implicated in oncogenesis and the tumor microenvironment.[6][7] This dual inhibitory activity suggests a broader potential for therapeutic intervention, targeting both the tumor cells directly and the tumor-associated macrophages (TAMs) regulated by CSF1R signaling. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
Irreversible Covalent Inhibition of FGFR
This compound was designed as an irreversible inhibitor to achieve high potency, selectivity, and a prolonged duration of effect.[2][4] Unlike reversible inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with its target. The molecule contains an acrylamide "warhead" that specifically targets a non-conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][5]
This covalent binding mechanism confers several advantages:
-
Sustained Inhibition: The irreversible nature of the bond means that restoration of kinase activity requires the synthesis of new receptor proteins, leading to durable target inhibition long after the drug's systemic clearance.[2]
-
High Potency: The covalent interaction allows this compound to effectively compete with the high intracellular concentrations of ATP.[2]
-
Enhanced Selectivity: By targeting a cysteine residue that is not universally conserved across the human kinome, this compound achieves remarkable selectivity, minimizing off-target effects.[2][3]
Inhibition of CSF1R
While designed for FGFR, kinome-wide selectivity screening revealed that this compound potently inhibits CSF1R.[6][8] The IC50 value for CSF1R is 8.1 nM, which is comparable to its potency against the FGFRs.[7] CSF1R is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages.[9] In the context of cancer, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[9][10] The dual inhibition of FGFR on tumor cells and CSF1R on TAMs presents a compelling rationale for its anti-cancer activity.
Quantitative Data Presentation
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed in biochemical enzyme assays against its primary targets and other related kinases. The data demonstrates high potency for FGFR1-4 and CSF1R, with significant selectivity over other kinases like VEGFR2.[6][7]
| Target Kinase | IC50 (nM) | Reference(s) |
| FGFR1 | 0.7 ± 0.1 | [6] |
| FGFR2 | 1.3 ± 0.2 | [6] |
| FGFR3 | 4.1 ± 0.7 | [6] |
| FGFR4 | 19.3 ± 4.7 | [6] |
| CSF1R | 8.1 | [7] |
| VEGFR2 | 705 ± 63 | [6] |
| Table 1: Biochemical IC50 values of this compound against key kinases. |
A kinome-wide scan of 250 kinases showed that at a concentration of 1 µmol/L, only a single kinase outside the FGFR family, CSF1R, was inhibited by more than 90%.[6]
Cellular Anti-Proliferative Activity
This compound potently inhibits the proliferation of cancer cell lines that harbor FGFR genetic alterations (mutations, fusions, or amplifications).[6][11] Its efficacy is significantly lower in cell lines without such alterations.
| Cell Line | Cancer Type | FGFR Alteration | IC50 / EC50 (nM) | Reference(s) |
| RT4 | Bladder | FGFR3 Fusion | 4.0 ± 1.7 | [6][11] |
| RT112 | Bladder | FGFR3 Amplification | 4.1 ± 1.4 | [6][11] |
| SNU16 | Gastric | FGFR2 Amplification | 2.6 ± 2.2 | [6][11] |
| NCI-H716 | Colorectal | FGFR2 Amplification | 2.0 ± 1.7 | [6] |
| AN3-CA | Endometrial | FGFR2 Mutation | 43.3 | [11] |
| LI7 | Liver | FGFR4 Amplification | 33.1 | [11] |
| JHH7 | Liver | FGFR4 Amplification | 231 | [11] |
| HCT116 | Colon | FGFR Wild-Type | Not Inhibited | [12] |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |
In Vivo Efficacy in Preclinical Models
In a SNU16 gastric cancer xenograft model (FGFR2 amplified), oral administration of this compound led to a dose-dependent reduction in tumor volume, achieving up to 68% tumor growth inhibition at a dose of 10 mg/kg twice daily without significant body weight loss.[7] The sustained inhibition of the target was confirmed by measuring phosphorylated FGFR2 (pFGFR2) levels in the tumor tissue, which remained suppressed hours after dosing.[2]
Signaling Pathways
FGFR Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic processes. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signals.
CSF1R Signaling Pathway
The binding of ligands CSF-1 or IL-34 to CSF1R on the surface of myeloid cells, particularly macrophages, triggers receptor dimerization, autophosphorylation, and activation of downstream pathways including PI3K/AKT, MAPK, and JAK/STAT.[9][13] This signaling is essential for macrophage differentiation and survival. In tumors, it drives the M2-like, pro-tumoral phenotype of TAMs. By inhibiting CSF1R, this compound has the potential to remodel the tumor microenvironment, reducing the population of immunosuppressive macrophages.
Clinical Development
This compound entered a Phase 1 dose-escalation study (NCT02608125) in patients with advanced solid tumors.[2][14] The trial was designed to assess safety, tolerability, pharmacokinetics, and to determine the recommended Phase 2 dose.[14][15]
-
Pharmacokinetics: Oral administration of this compound resulted in good exposure, rapid systemic clearance, and no accumulation with daily dosing.[2][7]
-
Pharmacodynamics: A dose-dependent increase in serum phosphate was observed, a known on-target effect of FGFR inhibition, serving as a pharmacodynamic biomarker.[2][7][14]
-
Safety: The agent was generally well-tolerated at the doses studied.[11] The clinical trial was later terminated.[4]
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a representative method for determining the IC50 of this compound against a target kinase.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO.
-
Reaction Setup: Recombinant FGFR or CSF1R enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular FGFR Autophosphorylation Assay
Objective: To measure the ability of this compound to inhibit ligand-stimulated FGFR phosphorylation in a cellular context.
Cell Line: SNU16 human gastric carcinoma cells (which overexpress FGFR2).[6]
Methodology:
-
Cell Culture: SNU16 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are stimulated with a ligand such as basic fibroblast growth factor (bFGF) for a short period (e.g., 15 minutes) to induce FGFR2 autophosphorylation.
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Detection (Western Blot):
-
Total protein concentration is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated FGFR (pFGFR).
-
A second primary antibody for total FGFR or a loading control (e.g., β-actin) is used for normalization.
-
Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Band intensities are quantified using densitometry. The ratio of pFGFR to total FGFR is calculated and normalized to the stimulated control to determine the IC50. For this compound, this assay yielded an IC50 of 2.9 ± 1.4 nM in SNU16 cells.[6]
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., RT4, SNU16) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The signal from treated wells is normalized to that of DMSO-treated control wells. The IC50 or EC50 value is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Conclusion
This compound is a potent and highly selective irreversible inhibitor of the FGFR family, with additional potent activity against CSF1R. Its covalent mechanism of action provides sustained target inhibition, which has been demonstrated to translate into significant anti-tumor efficacy in preclinical models of FGFR-driven cancers. The dual targeting of oncogenic drivers within the tumor cell and key regulators of the immunosuppressive tumor microenvironment represents a promising therapeutic strategy. While its clinical development was halted, the data generated for this compound provides a valuable technical foundation for the continued exploration of covalent inhibitors and dual-targeting agents in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]
The Discovery of PRN1371: A Potent and Selective Irreversible Inhibitor of Fibroblast Growth Factor Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aberrant signaling of the Fibroblast Growth Factor (FGF) / Fibroblast Growth Factor Receptor (FGFR) pathway is a known oncogenic driver in a variety of solid tumors.[1][2] The clinical validation of FGFR as a therapeutic target has spurred the development of numerous inhibitors. This technical guide details the discovery and preclinical development of PRN1371, a potent and highly selective irreversible covalent inhibitor of FGFR1-4.[1][2] Through a structure-based design and medicinal chemistry optimization program, this compound was developed to offer high potency, selectivity, and prolonged target inhibition by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key pathways associated with the discovery of this compound.
Introduction
The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[4] Genetic alterations such as mutations, amplifications, and translocations in FGFR genes can lead to constitutive activation of this pathway, driving tumor growth and progression in cancers of the bladder, liver, lung, breast, and stomach.[1][2] While several FGFR inhibitors have been developed, challenges such as off-target effects and acquired resistance remain.
This compound was designed as an irreversible covalent inhibitor to address these challenges.[1][2] This mechanism of action offers several pharmacological advantages, including high potency, sustained target inhibition that can persist even after the drug is cleared from circulation, and the potential for a wider therapeutic window.[1][2][5] This guide will delve into the discovery process, mechanism of action, and preclinical evaluation of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets FGFR1, 2, 3, and 4.[6] Its chemical structure includes an acrylamide group which acts as a "warhead" to form a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the FGFR kinase domain.[4][7][8] This irreversible binding leads to a sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4][5]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR Signaling Pathway and this compound Inhibition.
Quantitative Data
The discovery and optimization of this compound involved extensive in vitro and in vivo testing to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against FGFRs and Selected Kinases
| Target | IC50 (nM) | Reference |
| FGFR1 | 0.7 | [6] |
| FGFR2 | 1.3 | [6] |
| FGFR3 | 4.1 | [6] |
| FGFR4 | 19.2 | [6] |
| FGFR3-V555M | 55.0 | [6] |
| FGFR2-N549H | 12.0 | [6] |
| FGFR3-G697C | 1.2 | [6] |
| FGFR3-K650E | 2.3 | [6] |
| CSF1R | 8.1 | [9] |
| VEGFR2 | >1000 | [10] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) | Reference |
| RT4 | Bladder | FGFR3 Fusion | 4.0 | [6] |
| RT112 | Bladder | FGFR3 Amplification | 4.1 | [6] |
| SNU16 | Gastric | FGFR2 Amplification | 2.6 | [6] |
| AN3-CA | Endometrial | FGFR2 Mutation | 43.3 | [6] |
| LI7 | Hepatocellular | FGFR4 Overexpression | 33.1 | [6] |
| JHH7 | Hepatocellular | FGFR4 Overexpression | 231 | [6] |
| OPM2 | Multiple Myeloma | FGFR3 Translocation | 14.0 | [6] |
| HCT116 | Colon | FGFR Wild-Type | >1000 | [11] |
Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Tmax | 1 - 1.5 hours | [12] |
| Half-life (t1/2) | 1.42 - 2.15 hours | [12] |
| Dosing | 15, 20, 25, or 35 mg once daily; 15 or 25 mg twice daily | [12] |
| Maximum Tolerated Dose (MTD) | Not determined (35 mg once daily selected for expansion) | [12] |
Experimental Protocols
Detailed methodologies were crucial for the characterization of this compound. The following sections outline the key experimental protocols.
Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC50) of this compound against FGFRs and other kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used.
-
Kinase activity was measured using a microfluidic capillary electrophoresis-based immunoassay (Caliper LabChip system).[6]
-
The assay mixture contained the respective kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.
-
The reaction was initiated by the addition of ATP and incubated at room temperature.
-
The reaction was stopped, and the substrate and product were separated by electrophoresis and detected via fluorescence.
-
The percentage of kinase inhibition was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity (EC50) of this compound in cancer cell lines.
Methodology:
-
Cancer cell lines with known FGFR alterations were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[6]
-
Luminescence was measured using a plate reader.
-
The percentage of cell proliferation inhibition was calculated relative to the DMSO control.
-
EC50 values were determined from the resulting dose-response curves.
In Vivo Xenograft Tumor Models
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Methodology:
-
Immunocompromised mice were subcutaneously implanted with human cancer cells (e.g., SNU16 or RT4).[6]
-
Tumors were allowed to grow to a mean volume of approximately 175 mm³.[6]
-
Mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered orally at specified doses and schedules (e.g., once or twice daily).[2]
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR).[2]
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Discovery and Optimization Workflow
The discovery of this compound followed a structured workflow from initial hit identification to clinical candidate selection.
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound is a potent, selective, and irreversible inhibitor of FGFR1-4 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] Its covalent mechanism of action provides sustained target inhibition, which may translate to improved clinical efficacy and a more favorable dosing regimen.[5] The data presented in this guide highlight the rigorous and systematic approach taken in the discovery and early development of this compound. Phase 1 clinical trial results have shown that this compound is generally well-tolerated, with hyperphosphatemia being the most common adverse event, consistent with on-target FGFR inhibition.[12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR-driven solid tumors.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
Methodological & Application
Application Note: Determining the Potency of PRN1371 in SNU-16 Gastric Cancer Cells
Introduction
PRN1371 is a potent and highly selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers, promoting tumor cell proliferation and survival.[4][5] The SNU-16 cell line, derived from a human gastric carcinoma, is characterized by the overexpression of FGFR2, making it a relevant model for studying the efficacy of FGFR inhibitors.[6][7] This application note provides the half-maximal inhibitory concentration (IC50) of this compound in SNU-16 cells and a detailed protocol for its determination.
Quantitative Data Summary
The potency of this compound in inhibiting the proliferation of the SNU-16 gastric cancer cell line has been determined through in vitro studies. The IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%, is summarized below.
| Compound | Cell Line | Target(s) | IC50 (nM) | Reference |
| This compound | SNU-16 | FGFR1-4 | 2.6 | [8][9][10] |
| This compound | SNU-16 (FGFR2 autophosphorylation) | FGFR2 | 2.9 ± 1.4 | [5] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling pathways. Key pathways include the RAS-MAPK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][11][12] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream signals and inhibiting tumor growth.[1]
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
The SNU-16 human gastric carcinoma cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
IC50 Determination via Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound in SNU-16 cells using a colorimetric cell viability assay, such as the MTT or AlamarBlue assay.[13][14][15]
Materials:
-
SNU-16 cells
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% P/S)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or AlamarBlue reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest SNU-16 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM to encompass the expected IC50 value.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
For AlamarBlue Assay:
-
Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours, or until a color change is observed.[15]
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 570 nm and 600 nm for AlamarBlue).[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16][17]
-
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Importance of SNU-16 in Targeting HER2-Positive Gastric Cancers [cytion.com]
- 7. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. BioRender App [app.biorender.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. clyte.tech [clyte.tech]
- 17. IC50 determination and cell viability assay [bio-protocol.org]
PRN1371: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of PRN1371, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R).
Chemical and Physical Properties
This compound is a highly selective inhibitor with significant potential in oncology research.[1][2][3] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H30Cl2N6O4 | [4][5] |
| Molecular Weight | 561.46 g/mol | [2][4] |
| CAS Number | 1802929-43-6 | [4][5] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [5] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. The following table summarizes its solubility in various solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7] For some concentrations, sonication or gentle heating may be required to achieve complete dissolution.[6][8]
| Solvent | Solubility (In Vitro) | Notes | Reference |
| DMSO | ≥ 12 mg/mL (≥ 21.38 mM) | Sonication and heating are recommended. | [8] |
| DMSO | 15 mg/mL | [5] | |
| DMSO | 25 mg/mL (44.53 mM) | Requires ultrasonic treatment. | [4][6] |
| DMSO | 56 mg/mL (99.73 mM) | Use fresh DMSO. | [7] |
| DMSO | 100 mg/mL (178.1 mM) | Use fresh DMSO. | [7] |
Experimental Protocols: Stock Solution Preparation
High-Concentration DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration this compound stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility). A molarity calculator can be used for this calculation.[6]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[4][6] Gentle warming can also aid dissolution.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][6]
Formulation for In Vivo Administration
For in vivo studies, this compound can be formulated in various vehicles to ensure solubility and bioavailability. Below are three common protocols. The choice of formulation may depend on the route of administration and the specific experimental model. It is recommended to prepare these working solutions fresh on the day of use.[6]
Protocol 1: PEG300, Tween-80, and Saline Formulation [6]
This formulation results in a clear solution.
-
Start with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% (v/v) Tween-80 and mix until the solution is clear.
-
Add 45% (v/v) saline to reach the final desired volume and concentration. Mix well.
Protocol 2: SBE-β-CD in Saline Formulation [6]
This formulation may result in a suspended solution and may require sonication.
-
Begin with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 90% (v/v) of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. Use an ultrasonic bath if a suspension forms to ensure homogeneity.
Protocol 3: Corn Oil Formulation [6]
This formulation results in a clear solution.
-
Start with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 90% (v/v) corn oil and mix thoroughly until a clear solution is obtained.
Mechanism of Action and Signaling Pathway
This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue in the ATP-binding pocket of FGFR1-4.[9] This covalent binding leads to sustained inhibition of the receptor's tyrosine kinase activity, even after the drug has been cleared from circulation.[10][11] By inhibiting FGFR, this compound blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in various cancers.[9][12] this compound also potently inhibits CSF1R.[6][7][8]
Caption: this compound inhibits FGFR signaling pathways.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is essential to maintain its activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3 years | [4][8] |
| Powder | 4°C | 2 years | [4] |
| In Solvent (DMSO) | -20°C | 1 year | [4][6] |
| In Solvent (DMSO) | -80°C | 1-2 years | [4][8] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
References
- 1. Facebook [cancer.gov]
- 2. Prn-1371 | C26H30Cl2N6O4 | CID 118295624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 9. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PRN1371
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRN1371 is a potent and irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making this compound a promising therapeutic agent.[1] Understanding the solubility characteristics of this compound is critical for its effective use in preclinical and clinical research. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and water, along with standardized protocols for solubility determination. Additionally, the key signaling pathways modulated by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.
Solubility of this compound
The solubility of a compound is a crucial physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been determined in both a common organic solvent, DMSO, and in aqueous media.
Data Presentation
The following table summarizes the known solubility data for this compound.
| Solvent | Method | Reported Solubility | Molar Concentration (mM) | Reference |
| DMSO | Not Specified | 25 mg/mL | 44.53 | [2][3] |
| DMSO | Not Specified | 56 mg/mL | 99.73 | [4] |
| DMSO | Not Specified | 12 mg/mL | 21.38 | [5] |
| Water | Not Specified | Insoluble | - | [4] |
| PBS (pH 7.4) | Kinetic Aqueous Solubility | 59 µM (approximately 33.1 µg/mL) | 0.059 | [6] |
Note: The molecular weight of this compound is 561.46 g/mol .[2]
Observations
-
DMSO: this compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro assays.[2][3][4][5] The reported solubility values vary, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[3][4] Sonication may be required to achieve complete dissolution at higher concentrations.[2][3]
-
Water/Aqueous Buffer: this compound is poorly soluble in water.[4] However, it demonstrates measurable, albeit low, solubility in a physiologically relevant buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.[6] This low aqueous solubility is a critical consideration for in vivo formulation and administration.
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results, standardized protocols for determining the solubility of this compound are provided below. These protocols are based on established methods in the field of drug discovery.
Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay in Water/PBS
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid powder)
-
Purified water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent (water or PBS) to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method with a standard curve of known concentrations.
-
The resulting concentration is the thermodynamic solubility of this compound in the tested solvent.
Protocol 2: Kinetic Solubility Assay in DMSO
This high-throughput method is useful for rapid assessment of solubility from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Microplate reader with turbidity or UV/Vis detection capabilities
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the 96-well plate using the aqueous buffer. A typical final DMSO concentration is kept low (e.g., 1-5%) to minimize its co-solvent effect.
-
Mix the solutions thoroughly by gentle shaking.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
Alternatively, for a quantitative assessment, centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new UV-transparent plate.
-
Measure the absorbance of the supernatant at the λmax of this compound and determine the concentration using a standard curve.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Signaling Pathways and Mechanism of Action
This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This covalent modification leads to sustained inhibition of FGFR signaling even after the drug has been cleared from circulation.[1] The primary downstream signaling cascades affected by this compound are the RAS-MAPK and PI3K-AKT pathways.
FGFR Signaling Pathway Inhibition by this compound
The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades that regulate cell proliferation, survival, differentiation, and angiogenesis. This compound covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent receptor phosphorylation, thereby blocking downstream signaling.
Downstream Signaling Pathways
The inhibition of FGFR by this compound leads to the suppression of two major signaling pathways: the RAS-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival and growth.
References
Application Notes and Protocols for PRN1371 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN1371 is a potent and highly selective irreversible covalent inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[1][4] this compound specifically binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in various xenograft models, including those derived from cell lines and patients, with different FGFR alterations.[3][5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in xenograft models, focusing on dosing, administration, and relevant experimental procedures to assess its therapeutic efficacy.
Mechanism of Action: FGFR Signaling Inhibition
This compound covalently modifies a cysteine residue in the glycine-rich loop of FGFRs 1-4, leading to irreversible inactivation of the kinase. This blocks the phosphorylation of downstream signaling molecules, primarily FRS2, which in turn inhibits the activation of the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in FGFR-driven tumor cells.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | EC50 (nM) | FGFR Alteration |
| FGFR1 | 0.7[3][9] | RT4 | 4.0[3] | FGFR3 Fusion |
| FGFR2 | 1.3[3][9] | RT112 | 4.1[3] | - |
| FGFR3 | 4.1[3][9] | SNU-16 | 2.6[3] | FGFR2 Amplification |
| FGFR4 | 19.2[3] | AN3-CA | 43.3[3] | - |
| CSF1R | 8.1[9] | LI7 | 33.1[3] | - |
| - | - | JHH7 | 231[3] | - |
| - | - | OPM2 | 14.0[3] | - |
Table 2: this compound Dosing and Efficacy in Xenograft Models
| Xenograft Model | FGFR Alteration | Dosing Regimen | Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 5 mg/kg b.i.d. | Oral | 50% TGI | [10] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 10 mg/kg b.i.d. | Oral | 68% TGI | [11][9][10][12] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 15 mg/kg b.i.d. | Oral | 78% TGI | [10] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 20 mg/kg b.i.d. (intermittent) | Oral | Significant anti-tumor activity | [7] |
| SNU-16 (Gastric Cancer) | FGFR2 Amplification | 40 mg/kg b.i.d. (first 5 days) | Oral | Significant anti-tumor activity | [7] |
| RT4 (Bladder Cancer) | FGFR3-TACC3 Fusion | 2.5 mg/kg b.i.d. | Oral | 72% TGI | [10] |
| RT4 (Bladder Cancer) | FGFR3-TACC3 Fusion | 12.5 mg/kg b.i.d. | Oral | -8% Regression | [10] |
| PDX Model (LI1055) | Not Specified | 15 mg/kg b.i.d. | Oral | Significant anti-tumor activity | [7] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment (e.g., SNU-16, RT4)
Materials:
-
SNU-16 or RT4 human cancer cell lines
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Calipers
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture SNU-16 or RT4 cells according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/100 µL.[13]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[13]
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound or vehicle to the respective groups via oral gavage according to the dosing schedule (e.g., twice daily).[10][13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
Materials:
-
Fresh patient tumor tissue
-
Surgical tools
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tissue Processing: Chop the tumor tissue into small fragments (2-3 mm³).
-
Implantation: Mix the tumor fragments with Matrigel and implant them subcutaneously into the flanks of immunocompromised mice.
-
Engraftment and Expansion: Monitor the mice for tumor growth. Once the tumors reach a sufficient size, they can be excised and serially passaged into new cohorts of mice for expansion.
-
Treatment Study: Once a sufficient number of mice with established tumors are available, proceed with randomization and this compound treatment as described in Protocol 1.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
This compound solution/suspension
-
Gavage needle (appropriate size for mice)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound solution/suspension.
-
Needle Removal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a short period after administration to ensure there are no signs of distress.
Protocol 4: Pharmacodynamic Analysis by Western Blot
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Membranes
-
Primary antibodies (e.g., anti-pFGFR, anti-total FGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the excised tumor tissue in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight. Wash the membrane and incubate with the appropriate secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the levels of phosphorylated and total proteins.
Conclusion
This compound has demonstrated potent and sustained inhibition of FGFR signaling, leading to significant anti-tumor activity in various preclinical xenograft models. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound and investigate its mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of this promising therapeutic agent.
References
- 1. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 2. Determination of Tumor Volume [bio-protocol.org]
- 3. tumorvolume.com [tumorvolume.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Sustained FGFR Inhibition by this compound: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 6. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for PRN1371
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN1371 is a potent and selective, irreversible covalent inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][3] this compound has demonstrated significant anti-proliferative activity in cancer cell lines harboring these FGFR alterations.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cell lines to this compound and characterizing its effects on FGFR signaling pathways.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4] This covalent modification leads to sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4]
Sensitive Cell Lines
This compound has shown potent anti-proliferative activity against a range of cancer cell lines with various FGFR alterations. The half-maximal inhibitory concentration (IC50) values for this compound in several sensitive cell lines are summarized below.
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6[5][6] |
| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 4.0 ± 1.7[1] |
| RT112 | Bladder Cancer | FGFR3 Mutation | 4.1 ± 1.4[1] |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | 2.0 ± 1.7[1] |
| Ba/F3-FGFR1 | Engineered Pro-B | Exogenous FGFR1 | 0.7 ± 0.02[2] |
| Ba/F3-FGFR2 | Engineered Pro-B | Exogenous FGFR2 | 0.7 ± 0.1[2] |
| Ba/F3-FGFR3 | Engineered Pro-B | Exogenous FGFR3 | 2.5 ± 0.5[2] |
| Ba/F3-FGFR4 | Engineered Pro-B | Exogenous FGFR4 | 49.8 ± 26.0[2] |
Note: The HCT116 colon carcinoma cell line, which is wild-type for FGFR, is not significantly inhibited by this compound.[7]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in sensitive cell lines.
Protocol 1: Cell Culture of Sensitive Cell Lines
1.1. SNU-16 Human Gastric Cancer Cell Line
-
Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS) (ATCC 30-2020).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent. Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes. Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at the recommended dilution ratio.
1.2. Ba/F3 Murine Pro-B Cell Lines Expressing FGFRs
-
Growth Medium: RPMI 1640 Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin Solution.[2][8] For stable cell lines expressing an activated FGFR construct, IL-3 may not be required for survival and proliferation.[2][8] For selection of stably transfected cells, 1.0 µg/ml Puromycin can be added to the culture medium after the first passage.[2]
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere of 5% CO2. Do not allow the cell density to exceed 1x10^6 cells/ml.[2][8]
-
Subculturing: To passage, either add fresh complete medium directly to the culture or centrifuge the cell suspension, resuspend the pellet in fresh medium, and add to new culture vessels.[2]
Protocol 2: Cell Viability Assay
This protocol is to determine the IC50 of this compound in a sensitive cell line such as SNU-16.
-
Materials:
-
SNU-16 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
PrestoBlue™ Cell Viability Reagent or similar resazurin-based assay
-
-
Procedure:
-
Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Protocol 3: Western Blot for FGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit FGFR autophosphorylation in SNU-16 cells.
-
Materials:
-
SNU-16 cells
-
Serum-free medium
-
This compound
-
Basic fibroblast growth factor (bFGF)
-
Lysis buffer (e.g., CelLytic M) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-pFGFR2, mouse anti-FGFR2[1]
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate SNU-16 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.[1][9]
-
Stimulate the cells with 50 ng/mL bFGF for 10 minutes.[1][9]
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pFGFR2 and total FGFR2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 4: ERK Phosphorylation AlphaLISA Assay
This protocol measures the inhibition of a downstream effector of FGFR signaling in HUVEC cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
bFGF and VEGF
-
AlphaLISA pERK SureFire Kit
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and grow overnight.
-
Serum-starve the cells for 1 hour before treatment.[10]
-
Add a concentration series of this compound and incubate for 1 hour at 37°C.[10]
-
Stimulate the cells with either 50 ng/mL of bFGF or 50 ng/mL of VEGF for 10 minutes.[10]
-
Stop the reaction by adding ice-cold PBS and wash the cells.[10]
-
Lyse the cells and perform the AlphaLISA pERK assay according to the manufacturer's protocol.
-
Measure the signal on a compatible plate reader.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR3 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustained FGFR Inhibition by this compound: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 5. Ba/F3-FGFR2-BICC1-Cell-Line - Kyinno Bio [kyinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FGFR1 Expressing Stable Ba/F3 (ZNF) Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Measuring Target Engagement of PRN1371 in Cellular Systems
Application Note & Protocols
Introduction
PRN1371 is a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[4] this compound forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor cell proliferation and survival.[4][5]
This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the target engagement of this compound in a cellular context. The following methods are described: a direct target occupancy assay using a fluorescent probe, and indirect assays measuring the inhibition of downstream signaling and cellular proliferation.
Signaling Pathway and Mechanism of Action
This compound covalently modifies a cysteine residue in the glycine-rich loop of FGFRs, leading to the inhibition of their kinase activity. This prevents the downstream activation of signaling cascades crucial for cell growth and survival.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from biochemical and cellular assays.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nmol/L) |
| FGFR1 | 0.7 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| VEGFR2 | 705 ± 63 |
Data from enzyme inhibition assays.[6]
Table 2: Cellular IC50 Values for this compound in Ba/F3 Cells
| Expressed Kinase | IC50 (nmol/L) |
| FGFR1 | 0.7 ± 0.02 |
| FGFR2 | 0.7 ± 0.1 |
| FGFR3 | 2.5 ± 0.5 |
| FGFR4 | 49.8 ± 26.0 |
| CSF1R | 1,224 ± 792 |
Data from proliferation assays in Ba/F3 cells engineered to express specific kinases.[6]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |
| SNU16 | Gastric Cancer | FGFR2 Amp | 2.6 ± 2.2 |
| RT4 | Bladder Cancer | FGFR3 Mutation | 4.0 ± 1.7 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 4.1 ± 1.4 |
| NCI-H716 | Colorectal Cancer | FGFR2 Fusion | 2.0 ± 1.7 |
Data from cell proliferation assays.[6]
Experimental Protocols
Protocol 1: Direct Target Occupancy using a Fluorescent Probe
This protocol describes how to directly measure the engagement of this compound with FGFR2 in cells using a competitive binding assay with a BODIPY-labeled FGFR occupancy probe.[6][7]
Materials:
-
SNU16 gastric cancer cells (or other suitable cell line with FGFR amplification)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
BODIPY-labeled FGFR occupancy probe
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Seed SNU16 cells in a 24-well plate at a density of 500,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Probe Labeling: After the incubation with this compound, add the BODIPY-labeled FGFR occupancy probe to each well at a final concentration determined by optimization (e.g., 1 µM). Incubate for an additional hour at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentration for all samples. Mix the lysates with an equal volume of 2x Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel.
-
In-Gel Fluorescence: After electrophoresis, visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the BODIPY dye.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to FGFR2. The decrease in fluorescence in this compound-treated samples compared to the vehicle control indicates target occupancy. Calculate the percentage of inhibition of probe binding for each this compound concentration.
Protocol 2: Inhibition of FGFR Autophosphorylation by Western Blot
This protocol assesses the functional consequence of this compound binding by measuring the inhibition of ligand-induced FGFR autophosphorylation.[6]
Materials:
-
SNU16 cells
-
Serum-free cell culture medium
-
This compound
-
Basic fibroblast growth factor (bFGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Seed SNU16 cells and grow to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound (and a vehicle control) for 1 hour at 37°C.
-
Ligand Stimulation: Stimulate the cells with bFGF (e.g., 50 ng/mL) for 10 minutes at 37°C to induce FGFR autophosphorylation.
-
Cell Lysis and Protein Quantification: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE with equal amounts of protein per lane.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.
-
Data Analysis: Quantify the band intensities for p-FGFR and total FGFR. Calculate the ratio of p-FGFR to total FGFR for each condition. Determine the IC50 value for the inhibition of FGFR autophosphorylation by this compound.
Protocol 3: Cellular Proliferation Assay
This assay measures the downstream functional effect of this compound's target engagement on cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR alteration (e.g., SNU16, RT4, RT112)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the wells (final volume 200 µL). Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-2 hours for PrestoBlue™).
-
Data Acquisition: Measure the fluorescence or luminescence using a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background reading from a "no-cell" control. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined in this application note provide robust methods for quantifying the target engagement of this compound in cellular models. By employing a combination of direct occupancy assays and indirect functional assays, researchers can effectively characterize the cellular activity of this compound and other FGFR inhibitors, providing crucial data for drug development and mechanistic studies.
References
- 1. Facebook [cancer.gov]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with PRN1371
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.
Introduction
This compound is an investigational drug that targets FGFR1, 2, 3, and 4, which are key drivers in various cancers.[1][2][3] It acts as an ATP-competitive inhibitor, binding irreversibly to a cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling even after the drug has been cleared from circulation.[1][2][4] Preclinical studies have demonstrated its efficacy in multiple tumor xenograft and patient-derived xenograft (PDX) models.[1][5][6] These notes are intended to provide researchers with the necessary information to conduct their own in vivo studies with this compound.
Mechanism of Action: FGFR Signaling Inhibition
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and transphosphorylation of the kinase domains. This activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][4] Genetic alterations such as mutations, fusions, or amplifications of FGFRs can lead to aberrant activation of these pathways, driving tumor growth.[1] this compound selectively inhibits FGFR1-4, thereby blocking these downstream signaling events and inhibiting tumor growth.[1][3]
Caption: this compound inhibits the FGFR signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| FGFR1 | 0.7 ± 0.1 | [1] |
| FGFR2 | 1.3 ± 0.2 | [1] |
| FGFR3 | 4.1 ± 0.7 | [1] |
| FGFR4 | 19.3 ± 4.7 | [1] |
| CSF1R | 8.1 | [7] |
| VEGFR2 | 705 ± 63 | [8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6 | [6] |
| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0 | [6] |
| RT112 | Bladder Cancer | FGFR3 Fusion | 4.1 | [6] |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 43.3 | [6] |
| LI7 | Hepatocellular Carcinoma | FGFR4 Overexpression | 33.1 | [6] |
| JHH7 | Hepatocellular Carcinoma | FGFR4 Overexpression | 231 | [6] |
| OPM2 | Multiple Myeloma | FGFR3 Translocation | 14.0 | [6] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SNU-16 | Gastric Cancer | 10 mg/kg b.i.d. | 68 | [7][9] |
| SNU-16 | Gastric Cancer | 40 mg/kg b.i.d. (5 days only) | Sustained Regression | [8] |
| LI1055 (PDX) | Liver Cancer | 15 mg/kg b.i.d. | Durable Regression | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.
-
Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar for at least 30 minutes before administration to maintain homogeneity.
-
Prepare the formulation fresh daily. Store at 4°C for no more than 24 hours if necessary, and re-suspend thoroughly before use.
Note: For studies in dogs, co-administration of citric acid has been shown to improve oral absorption.[9] The specific formulation may need to be optimized depending on the animal model and experimental design.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., SNU-16)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
If using, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[6]
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 10 mg/kg twice daily).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).
-
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol 3: Pharmacodynamic Analysis of FGFR Inhibition
This protocol describes the assessment of target engagement by measuring the phosphorylation of FGFR in tumor tissue.
Materials:
-
Tumor tissue collected from the in vivo study (Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Bradford assay or BCA assay for protein quantification
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Excise tumors at a specified time point after the final dose of this compound.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the tumor lysates using a standard protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pFGFR and total FGFR.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities for pFGFR and total FGFR.
-
The level of pFGFR relative to total FGFR will indicate the extent of target inhibition by this compound. A reduction in pFGFR levels in the this compound-treated group compared to the vehicle control group demonstrates target engagement.[9]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sustained FGFR Inhibition by this compound: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
PRN1371 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing PRN1371, ensuring its proper dissolution is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound, a potent and selective irreversible covalent inhibitor of FGFR1-4.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[4][5][6][7] It is crucial to use newly opened, high-purity (hygroscopic) DMSO to achieve maximal solubility.[5]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations ranging from 12 mg/mL (21.38 mM) to 100 mg/mL (178.1 mM).[6] However, achieving higher concentrations may require sonication and/or gentle heating. For most applications, a stock solution of 25 mg/mL (44.53 mM) is readily achievable with the aid of ultrasound.[4][5]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, it is recommended to first dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) with DMSO. Then, add this lower-concentration DMSO stock to your final aqueous medium.[6] Pre-warming both the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[6] If precipitation still occurs, gentle vortexing or sonication of the final solution may be necessary.
Q4: Are there alternative solvents if I cannot use DMSO in my experiment?
A4: While DMSO is the primary recommended solvent for initial stock solutions, for specific applications where DMSO is not suitable, alternative solvent systems can be considered, though they may not achieve the same high concentrations. For in vivo studies, complex vehicles are required (see below). For in vitro assays sensitive to DMSO, preparing a more diluted initial stock in a different organic solvent and then serially diluting in the final assay buffer may be an option, but this will require careful validation to ensure the compound remains in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent volume for the desired concentration. | Ensure you are using the correct volume of DMSO as indicated in the solubility data tables. |
| Low-quality or hydrated DMSO. | Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[5] | |
| Insufficient agitation. | Use a vortex mixer or sonicator to aid dissolution. Gentle heating can also be applied.[6] | |
| A clear stock solution in DMSO becomes cloudy or forms precipitates over time. | Storage at an inappropriate temperature. | Store DMSO stock solutions at -20°C or -80°C for long-term stability.[4] |
| Freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation occurs when diluting the DMSO stock into aqueous buffer or cell culture medium. | The compound's low aqueous solubility is exceeded. | Perform a serial dilution in DMSO first to a lower concentration before adding to the aqueous medium.[6] |
| Temperature shock. | Pre-warm the DMSO stock solution and the aqueous diluent to 37°C before mixing.[6] | |
| Insufficient mixing. | Gently vortex or sonicate the final diluted solution to ensure homogeneity. | |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | Visually inspect your stock and working solutions for any particulate matter before use. If observed, attempt to redissolve using sonication or gentle heating. |
| Degradation of the compound. | Ensure proper storage conditions are maintained. Prepare fresh working solutions from a frozen stock for each experiment. |
Solubility Data
The following tables summarize the solubility of this compound in various solvent systems for in vitro and in vivo applications.
In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 12 mg/mL (21.38 mM) | Sonication and/or heating are recommended to achieve higher concentrations.[6] |
| DMSO | 25 mg/mL (44.53 mM) | Requires sonication.[4][5] |
| DMSO | up to 100 mg/mL (178.1 mM) | Use fresh, high-purity DMSO.[7] |
| PBS (pH 7.4) | 59 µM | [8] |
In Vivo Formulations
| Formulation | Solubility | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.45 mM) | Clear solution[4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.45 mM) | Suspended solution; requires sonication[4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.45 mM) | Clear solution[4][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 561.46 g/mol )[4]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, this would be 1 mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle heating can also be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline
-
Sterile tubes
Procedure:
-
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[5]
Signaling Pathway and Experimental Workflow
This compound is a covalent inhibitor that targets a cysteine residue within the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][9] This irreversible binding leads to the inhibition of FGFR kinase activity and downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[9]
The following diagram illustrates a typical workflow for troubleshooting solubility issues with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRN1371 for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing PRN1371 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of kinases (FGFR1, FGFR2, FGFR3, and FGFR4)[1][2][3]. It specifically binds to a cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of their kinase activity[4][5]. This blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival[5]. Aberrant FGFR signaling is a known driver in various cancers, making this compound a subject of interest for oncology research[1][3].
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
For initial experiments, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on published data, a range from low nanomolar (nM) to low micromolar (µM) is appropriate. A common starting range is from 0.01 nM to 10 µM[6]. This compound has demonstrated potent, single-digit nanomolar IC50 values in various cancer cell lines with FGFR alterations[1].
Q3: What is the recommended incubation time for this compound with cells?
Incubation times for cell viability assays typically range from 24 to 72 hours. A 72-hour incubation is common for assessing effects on cell proliferation[7]. However, because this compound is an irreversible inhibitor, shorter incubation times may also show significant effects. A 4-day (96-hour) incubation has also been used to determine cell viability with MTT reagent[6]. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental goals.
Q4: How should I prepare a stock solution of this compound?
This compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution[6]. For in vitro experiments, a stock solution of 10 mM in DMSO is common. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[8].
Experimental Protocols
Protocol: General Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification[3])
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "cells + vehicle" (control) and "medium only" (blank).
-
Incubation: Incubate the plate for your desired time period (e.g., 72 or 96 hours) at 37°C and 5% CO2[6].
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL[9].
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells[9].
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[9]. Mix gently by pipetting or orbital shaking to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (optical density) at a wavelength of 540 nm using a microplate reader[6].
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Quantitative Data Summary
The inhibitory activity of this compound (also known as Erdafitinib or JNJ-42756493) has been characterized in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound/Erdafitinib
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 1.2 | [6] |
| FGFR2 | 2.5 | [6] |
| FGFR3 | 3.0 | [6] |
| FGFR4 | 5.7 | [6] |
| VEGFR2 | 36.8 | [6] |
Table 2: Anti-proliferative IC50 Values of this compound/Erdafitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| SNU-16 | Gastric | FGFR2 Amplification | 2.6 | [10] |
| KATO III | Gastric | FGFR2 Amplification | - | [6] |
| RT-112 | Bladder | FGFR3 Fusion | - | [6] |
| AN3-CA | Endometrial | FGFR2 Mutation | - | [1] |
| HCT116 | Colorectal | FGFR Wild-Type | >10,000 | [1] |
Note: Specific IC50 values for some cell lines were not detailed in the provided search results but were used in proliferation assays.
Visual Guides: Diagrams and Workflows
FGFR Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism of action for this compound. It binds to the FGFR, preventing its activation and blocking downstream pro-survival signaling cascades like the RAS/MAPK and PI3K/AKT pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facebook [cancer.gov]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: PRN1371 Kinome Scan Analysis
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PRN1371, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental data, and protocols related to assessing the off-target effects of this compound via kinome scanning.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent and selective irreversible covalent inhibitor of FGFR family members 1, 2, 3, and 4.[1][2][3] It also demonstrates potent inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3]
Q2: How does this compound achieve its selectivity?
This compound's selectivity is attributed to its covalent binding mechanism, targeting a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4] This irreversible interaction allows for high potency and selectivity, as only a limited number of kinases possess a similarly positioned cysteine.[4]
Q3: What is the known off-target profile of this compound from kinome scans?
Extensive kinome-wide biochemical profiling of this compound against a panel of 251 kinases has demonstrated its high selectivity. Besides the intended FGFR targets, the only other kinase potently inhibited by this compound was CSF1R.[1][2][3]
Q4: Why is it important to consider CSF1R inhibition when using this compound?
CSF1R plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages.[5][6] Inhibition of CSF1R can therefore have significant immunological effects. Researchers should consider the potential impact of CSF1R inhibition on their experimental system, particularly in studies involving the tumor microenvironment or inflammatory models.
Q5: Are there any common challenges when working with covalent inhibitors like this compound?
Covalent inhibitors can present unique challenges, such as the potential for off-target reactions with other cysteine-containing proteins, especially at high concentrations. It is also crucial to consider the rate of target protein turnover, as this will influence the duration of inhibition after the drug is cleared.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected off-target activity in your assay | 1. High Compound Concentration: Using this compound at concentrations significantly above its IC50 for FGFRs can lead to non-specific binding. 2. Cell Line Sensitivity: The specific kinome expression and pathway dependencies of your cell line may make it more susceptible to off-target effects. 3. Assay Artifacts: The chosen assay format might be prone to interference from the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for FGFR inhibition with minimal off-target effects. 2. Characterize the expression of key kinases in your cell line. Consider using a cell line with a well-defined FGFR dependency. 3. Validate your findings using an orthogonal assay. For example, if you are using a cell-based phosphorylation assay, confirm key hits with a biochemical kinase assay. |
| Inconsistent results between experiments | 1. Compound Stability: this compound, as a covalent inhibitor, may have limited stability in certain assay buffers or media over long incubation times. 2. Cellular Health: Variations in cell confluency, passage number, or serum starvation can alter signaling pathways and inhibitor sensitivity. | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the pre-incubation time where possible. 2. Standardize your cell culture and treatment protocols carefully. Ensure consistent cell density and health across experiments. |
| Difficulty confirming covalent engagement | 1. Insufficient Incubation Time: Covalent bond formation is time-dependent. 2. Washout Inefficiency: Residual non-covalently bound inhibitor can confound results in washout experiments. | 1. Optimize the incubation time to ensure complete covalent modification of the target. 2. Perform thorough and consistent washout steps. Consider including a chase with a high concentration of a non-covalent, competitive inhibitor to displace any remaining reversibly bound this compound. |
Quantitative Data: this compound Kinome Scan Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and notable kinases from a comprehensive kinome scan.
| Target | Kinase Family | IC50 (nM) | % Inhibition at 1 µM | Reference |
| FGFR1 | Receptor Tyrosine Kinase | 0.6 | >99% | [2][3] |
| FGFR2 | Receptor Tyrosine Kinase | 1.3 | >99% | [2][3] |
| FGFR3 | Receptor Tyrosine Kinase | 4.1 | >99% | [2][3] |
| FGFR4 | Receptor Tyrosine Kinase | 19.3 | >99% | [2][3] |
| CSF1R | Receptor Tyrosine Kinase | 8.1 | >99% | [2][3] |
| VEGFR2 | Receptor Tyrosine Kinase | >1000 | <10% | [7] |
| SRC | Tyrosine Kinase | >1000 | <10% | [8] |
| ABL1 | Tyrosine Kinase | >1000 | <10% | [8] |
| AURKA | Serine/Threonine Kinase | >1000 | <10% | [8] |
| CDK2 | Serine/Threonine Kinase | >1000 | <10% | [8] |
| MAPK1 (ERK2) | Serine/Threonine Kinase | >1000 | <10% | [8] |
| PIK3CA | Lipid Kinase | >1000 | <10% | [8] |
| AKT1 | Serine/Threonine Kinase | >1000 | <10% | [8] |
Note: The data for kinases other than FGFR1-4 and CSF1R are representative of the high selectivity of this compound, with most of the 251 tested kinases showing minimal inhibition at 1 µM.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the kinase, substrate (peptide or protein), and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for the desired time at the optimal temperature for the kinase.
-
Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
KINOMEscan™ Profiling (Conceptual Workflow)
KINOMEscan™ is a competition binding assay used to quantify the interaction of a compound with a large panel of kinases.
-
Assay Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Experimental Steps:
-
The test compound (this compound) is incubated with a panel of human kinases.
-
The kinase-compound mixture is passed over a solid support matrix with an immobilized broad-spectrum kinase inhibitor.
-
Kinases that are not bound by this compound will be captured by the immobilized inhibitor.
-
The amount of captured kinase is quantified using qPCR.
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Visualizations
Caption: Experimental workflow for kinome scan analysis of this compound.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified CSF1R signaling pathway and the off-target inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Preventing PRN1371 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of PRN1371 in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.
Potential Causes and Solutions for this compound Precipitation
| Factor | Potential Cause of Precipitation | Recommended Solution |
| Solvent Stock Preparation | Incomplete dissolution of this compound powder in DMSO. | Ensure complete dissolution of the powder by vortexing and, if necessary, using a brief sonication or warming at 37°C. Use fresh, anhydrous DMSO as this compound's solubility can be affected by moisture.[1][2] |
| Final Concentration | The desired final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. This compound has low aqueous solubility.[3] | Perform a dose-response experiment to determine the highest soluble concentration that still yields the desired biological effect. Consider lowering the final working concentration. |
| Dilution Method | "Solvent shock" from adding a concentrated DMSO stock directly into the full volume of aqueous cell culture medium.[4] | Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium or PBS before adding it to the final volume of complete medium. Add the stock solution dropwise while gently vortexing or swirling the medium.[4][5] |
| Final DMSO Concentration | High final DMSO concentration in the medium can be toxic to cells and may not be sufficient to maintain this compound solubility. | Keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize solvent toxicity and potential precipitation issues.[6] |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. The pH of the medium can also play a role.[4][7] | Test the solubility of this compound in different media formulations. The presence of serum may aid in solubilizing hydrophobic compounds. Ensure the pH of your medium is stable and within the optimal range (typically 7.2-7.4).[4] |
| Temperature | Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[7] | Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture medium. |
| Storage of Prepared Media | Storing media containing this compound, especially at lower temperatures, can lead to precipitation over time. | Prepare fresh media with this compound for each experiment. Avoid storing pre-mixed media for extended periods. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to make a 10 mM stock solution.[8][9]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and allow it to reach room temperature.
-
Prepare an intermediate dilution by adding the 10 mM stock to serum-free cell culture medium or PBS. For example, to achieve a 100 µM intermediate solution, dilute the 10 mM stock 1:100.
-
Gently vortex the intermediate dilution to ensure it is well-mixed.
-
-
Prepare the Final Working Solution:
-
Warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
To obtain your desired final concentration, add the intermediate dilution to the pre-warmed complete medium. For instance, for a final concentration of 100 nM, add the 100 µM intermediate solution at a 1:1000 dilution.
-
Crucially, add the intermediate dilution dropwise to the complete medium while gently swirling the flask or tube to ensure rapid and even dispersion.[4]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.
Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible covalent inhibitor of fibroblast growth factor receptor (FGFR) types 1, 2, 3, and 4.[2][11] It specifically binds to a cysteine residue in the kinase domain of FGFRs, leading to the inhibition of downstream signaling pathways.[12] This can result in the suppression of tumor cell proliferation and angiogenesis.[12] this compound also shows inhibitory activity against CSF1R.[8]
Q2: What is the solubility of this compound?
This compound has good solubility in DMSO, with reported values ranging from 12 mg/mL to over 56 mg/mL.[2][8][9] However, its aqueous solubility is very low.[3] This disparity is a primary reason for precipitation when diluting DMSO stock solutions into aqueous cell culture media.
Q3: My this compound stock solution in DMSO appears cloudy. What should I do?
Cloudiness in the DMSO stock solution indicates that the compound is not fully dissolved. You can try gently warming the solution to 37°C or using a sonicator for brief intervals to aid dissolution.[9][13] It is also crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q4: What is the highest concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% to avoid any potential off-target effects or cytotoxicity.[6] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can I prepare a large volume of media containing this compound and store it in the refrigerator?
It is not recommended to store media containing this compound for extended periods, especially at low temperatures, as this can increase the likelihood of precipitation.[7] For best results and to ensure a consistent concentration of the inhibitor, prepare fresh working solutions for each experiment.
Q6: Does serum in the cell culture medium affect the solubility of this compound?
The proteins in fetal bovine serum (FBS) or other sera can sometimes help to solubilize hydrophobic compounds.[4] If you are observing precipitation in serum-free or low-serum conditions, testing the solubility in media with a higher serum concentration might be a viable solution, provided it is compatible with your experimental design.
Q7: How does this compound's mechanism of action relate to its use in experiments?
This compound is an irreversible covalent inhibitor, which means it forms a stable bond with its target, FGFR.[11] This results in sustained inhibition of the receptor's activity even after the drug has been cleared from the circulation in vivo.[11] In cell culture, this prolonged target engagement may allow for different experimental designs, such as shorter incubation times or washout experiments, compared to reversible inhibitors.
The following diagram illustrates the signaling pathway inhibited by this compound.
Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 10. captivatebio.com [captivatebio.com]
- 11. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Hyperphosphatemia with PRN1371 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing hyperphosphatemia during in vivo studies with PRN1371.
Introduction to this compound and Hyperphosphatemia
This compound is a potent and selective irreversible covalent inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4)[1][2][3]. Hyperphosphatemia, an elevation of phosphate levels in the blood, is a known on-target effect of FGFR inhibitors[3][4]. This occurs because FGFR1, in conjunction with its co-receptor α-Klotho, is a key component of the signaling pathway for fibroblast growth factor 23 (FGF23), a hormone that promotes renal phosphate excretion[1][2][5]. By inhibiting FGFR1, this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, hyperphosphatemia. Monitoring and managing this physiological response is often a critical component of in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 0.6 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.3 |
| CSF1R | 8.1 |
Source: Data compiled from publicly available research[6].
Table 2: this compound In Vivo Dosing and Administration (Rodent Models)
| Parameter | Details |
| Vehicle | 0.5% methylcellulose in deionized water |
| Route of Administration | Oral gavage |
| Dosing Regimen | Once or twice daily (q.d. or b.i.d.) |
| Reported Dose Range | 2.5 mg/kg to 20 mg/kg |
Source: Information derived from preclinical studies[7][8].
Key Experimental Protocols
Protocol 1: Induction and Monitoring of Hyperphosphatemia in a Rodent Model
Objective: To induce and monitor hyperphosphatemia following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (0.5% methylcellulose in deionized water)
-
Experimental animals (e.g., BALB/c mice or Wistar Han rats)
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Phosphate assay kit
-
Spectrophotometer or clinical chemistry analyzer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or saphenous vein) to determine normal serum phosphate levels.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Oral Administration: Administer the this compound suspension or vehicle control to the animals via oral gavage.
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Serum Separation: Process blood samples to separate serum.
-
Phosphate Measurement: Measure serum phosphate concentrations using a validated phosphate assay kit according to the manufacturer's instructions[9].
-
Data Analysis: Analyze the change in serum phosphate levels over time compared to baseline and vehicle-treated controls.
Protocol 2: Management of this compound-Induced Hyperphosphatemia
Objective: To manage elevated serum phosphate levels in animals treated with this compound.
Materials:
-
Animals with this compound-induced hyperphosphatemia
-
Low-phosphate diet
-
Phosphate binders (e.g., sevelamer, lanthanum carbonate) formulated for rodent consumption
-
Blood collection and analysis supplies (as in Protocol 1)
Procedure:
-
Dietary Management: Switch animals to a commercially available low-phosphate diet. Information on low-phosphate diets should be readily available from laboratory animal diet suppliers[10].
-
Administration of Phosphate Binders: If dietary management is insufficient, administer phosphate binders. These can be mixed with food or administered via gavage. The appropriate dosage should be determined based on the severity of hyperphosphatemia and the specific binder used.
-
Dose Modification of this compound: As a further measure, consider reducing the dose or interrupting the administration of this compound[10].
-
Continued Monitoring: Continue to monitor serum phosphate levels regularly to assess the efficacy of the management strategy.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperphosphatemic Tumoral Calcinosis With Pemigatinib Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperphosphatemia Secondary to the Selective Fibroblast Growth Factor Receptor 1–3 Inhibitor Infigratinib (BGJ398) Is Associated with Antitumor Efficacy in Fibroblast Growth Factor Receptor 3–altered Advanced/Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (this compound) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to PRN1371
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance mechanisms to PRN1371, a covalent pan-FGFR inhibitor. The information is based on published literature on acquired resistance to both reversible and irreversible FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to covalent FGFR inhibitors like this compound?
Acquired resistance to FGFR inhibitors, including covalent inhibitors, can be broadly categorized into two main types:
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On-target resistance: This involves genetic alterations within the FGFR gene itself, which prevent or reduce the efficacy of the inhibitor. The most common on-target mechanisms are secondary mutations in the FGFR kinase domain.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling for survival and proliferation.[1][2][3]
Q2: Which specific mutations in the FGFR kinase domain are associated with resistance to covalent FGFR inhibitors?
While research specific to this compound is emerging, studies on other covalent FGFR inhibitors, such as futibatinib, have identified several key resistance mutations. These are often found at the "gatekeeper" residue and the "molecular brake" of the kinase domain. A rare mutation at the covalent binding site has also been reported.[2][3][4]
Q3: What are the known bypass signaling pathways that can be activated to confer resistance?
Activation of alternative signaling pathways is a significant mechanism of off-target resistance. The most frequently implicated pathways include:
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PI3K/mTOR pathway: Alterations in genes like PIK3CA and TSC1 can lead to the activation of this pathway, promoting cell growth and survival independently of FGFR signaling.[2]
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MAPK pathway: Reactivation of the MAPK pathway downstream of FGFR can also mediate resistance.[4]
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Other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as EGFR, can compensate for the inhibition of FGFR.[1]
Q4: How can I investigate if my cell lines or patient samples have developed resistance to this compound?
Several experimental approaches can be employed to investigate resistance:
-
Cell Viability Assays: A decrease in the sensitivity of your cells to this compound (increase in IC50) over time is a primary indicator of resistance.
-
Genomic Sequencing: Perform next-generation sequencing (NGS) on resistant cell lines or patient-derived samples (e.g., circulating tumor DNA - ctDNA) to identify secondary mutations in the FGFR gene or alterations in bypass pathway components.[2][3][4]
-
Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomics to assess the phosphorylation status of key downstream signaling proteins (e.g., ERK, AKT) to determine if bypass pathways are activated.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in long-term cell culture experiments.
Possible Cause 1: Development of on-target resistance mutations.
-
Troubleshooting Steps:
-
Sequence the FGFR gene: Isolate genomic DNA from your resistant cell line and perform Sanger or next-generation sequencing to look for mutations in the kinase domain, particularly at the gatekeeper (e.g., V565) and molecular brake (e.g., N550) residues.[2][3]
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Compare with parental cell line: Sequence the parental (sensitive) cell line as a control to confirm that the identified mutations are acquired.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Analyze downstream signaling: Culture both sensitive and resistant cells with and without this compound. Prepare cell lysates and perform Western blotting for key signaling proteins such as p-ERK, ERK, p-AKT, and AKT. An increase in the phosphorylation of these proteins in the resistant line, even in the presence of this compound, suggests bypass pathway activation.[1][2]
-
Test combination therapies: Based on the activated pathway, consider co-treating your resistant cells with this compound and an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor).[2]
-
Issue 2: A patient initially responding to an FGFR inhibitor-based therapy shows disease progression.
Possible Cause 1: Emergence of polyclonal FGFR2 kinase domain mutations.
-
Troubleshooting Steps:
-
Analyze circulating tumor DNA (ctDNA): Collect a liquid biopsy (blood sample) from the patient and perform deep sequencing of the ctDNA to identify potential FGFR2 resistance mutations. This is a non-invasive method to assess tumor heterogeneity.[2][5]
-
Biopsy of progressing lesion: If feasible, obtain a tissue biopsy from a site of disease progression and perform genomic analysis to confirm resistance mutations.[2]
-
Possible Cause 2: Off-target resistance through bypass pathway activation.
-
Troubleshooting Steps:
-
Comprehensive genomic profiling: Perform targeted NGS or whole-exome sequencing on the tumor biopsy or ctDNA to look for alterations in genes associated with bypass pathways (e.g., PIK3CA, KRAS, MET).[2][4]
-
Consider alternative therapies: If a bypass pathway alteration is identified, consider a treatment strategy that combines an FGFR inhibitor with an inhibitor targeting the activated pathway. For example, a patient with a PIK3CA mutation might benefit from the addition of an mTOR inhibitor like everolimus.[2]
-
Data Presentation
Table 1: Frequency of Secondary FGFR2 Kinase Domain Mutations in Patients with Acquired Resistance to FGFR Inhibitors.
| FGFR2 Mutation | Frequency in Resistant Patients | Reference |
| N550 (molecular brake) mutations | 63% | [3] |
| V565 (gatekeeper) mutations | 47% | [3] |
| C492 (covalent binding site) mutations | Rare (observed in 1 of 42 patients treated with futibatinib) | [3][4] |
Note: Frequencies are based on a combined analysis of 82 patients with FGFR2-altered cholangiocarcinoma from 12 published reports.[3]
Experimental Protocols
Protocol 1: Assessment of On-Target Resistance by Sanger Sequencing of the FGFR Kinase Domain
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the suspected resistant cell lines using a commercially available kit.
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Primer Design: Design PCR primers that flank the exons encoding the kinase domain of the relevant FGFR gene.
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PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.
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PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
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Sequence Analysis: Align the sequencing results from the resistant cell line to the reference sequence and the sequence from the parental cell line to identify any acquired mutations.
Mandatory Visualizations
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Workflow for investigating and addressing acquired resistance in a clinical setting.
Caption: Simplified signaling diagram showing bypass activation of the PI3K pathway.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
PRN1371 Pharmacodynamic Biomarkers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the pharmacodynamic (PD) biomarkers of PRN1371, an irreversible covalent inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent oral inhibitor of FGFR1-4.[3] It acts as an irreversible covalent inhibitor by specifically binding to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This covalent binding leads to sustained inhibition of FGFR signaling, even after the drug has been cleared from circulation.[4] By blocking FGFR activity, this compound inhibits downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6]
Q2: What are the primary pharmacodynamic biomarkers for assessing this compound activity?
The primary PD biomarkers for this compound fall into two categories:
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Target Engagement and Downstream Signaling Markers (Tumor/Cell-based): These directly measure the effect of this compound on the FGFR signaling pathway.
-
Phosphorylated FGFR (pFGFR): A direct measure of target engagement and inhibition.
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Phosphorylated ERK (pERK) and Phosphorylated S6 Ribosomal Protein (pS6): Key downstream markers of the RAS-MAPK and PI3K-AKT pathways, respectively. A reduction in their phosphorylation indicates effective pathway inhibition.
-
-
Systemic On-Target Effect Markers (Blood-based): These reflect the systemic impact of FGFR inhibition.
-
Serum Phosphate: Increased serum phosphate levels (hyperphosphatemia) are a known on-target effect of FGFR inhibitors due to the role of FGFR1 in phosphate homeostasis.[5]
-
Fibroblast Growth Factor 23 (FGF23): This hormone is involved in phosphate regulation and its levels can be modulated by FGFR inhibitors.[2][3][7]
-
Q3: What level of inhibition can be expected with this compound?
This compound is a potent inhibitor of the FGFR family. The half-maximal inhibitory concentrations (IC50) for this compound are provided in the table below.
| Target | IC50 (nM) |
| FGFR1 | 0.6 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.3 |
| CSF1R | 8.1 |
Data sourced from MedchemExpress.
In preclinical models, this compound has demonstrated a dose-dependent reduction in tumor volume, with up to 68% tumor growth inhibition observed at a dose of 10 mg/kg twice daily.
Experimental Workflows and Signaling Pathways
FGFR Signaling Pathway
The following diagram illustrates the FGFR signaling cascade and the points of inhibition by this compound.
Caption: FGFR signaling pathway and this compound inhibition point.
Western Blot Experimental Workflow
The diagram below outlines the major steps for assessing pFGFR, pERK, and pS6 levels.
References
PRN1371 Technical Support Center: Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PRN1371, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource offers troubleshooting advice and frequently asked questions to facilitate accurate and effective experimental design and data interpretation, with a focus on dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific covalent inhibitor of FGFR types 1, 2, 3, and 4.[1] It functions as an ATP-competitive inhibitor, irreversibly binding to a conserved cysteine residue within the glycine-rich loop of the FGFR kinase domain.[1][2][3] This covalent modification leads to sustained inhibition of FGFR signaling, which can persist even after the drug has been cleared from circulation.[4][5] This prolonged target engagement is a key feature of this compound.[6][7]
Q2: What are the typical in vitro dose-response ranges for this compound?
A2: The potency of this compound varies depending on the experimental system. In biochemical assays with isolated enzymes, this compound exhibits IC50 values in the low nanomolar range for FGFR1, 2, and 3, with slightly weaker potency for FGFR4.[2][4][6] In cell-based assays, the anti-proliferative EC50 values are also typically in the low nanomolar to mid-nanomolar range in cancer cell lines with FGFR alterations.[2] For example, in the SNU-16 gastric cancer cell line, which has FGFR2 amplification, the IC50 for inhibition of proliferation is 2.6 nM.[2][6][7][8]
Q3: How does this compound's covalent binding affect experimental design and interpretation?
A3: The irreversible nature of this compound's binding means that traditional equilibrium-based models of drug-receptor interaction may not fully apply. The duration of target inhibition is a critical factor.[4] For cellular assays, this can lead to a time-dependent increase in potency. It is important to consider the incubation time when designing experiments and comparing results. Washout experiments can be performed to confirm covalent target engagement; sustained inhibition of FGFR phosphorylation after removal of the compound from the media is indicative of irreversible binding.[4]
Q4: What are the known downstream effects of FGFR inhibition by this compound?
A4: Inhibition of FGFR by this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[9][10][11] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11][12] Inhibition of these pathways can be monitored by assessing the phosphorylation status of key downstream proteins, such as ERK and AKT.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values in our cell-based assays.
-
Possible Cause 1: Cell line suitability.
-
Possible Cause 2: Assay duration.
-
Troubleshooting Step: For a covalent inhibitor, the inhibitory effect can be time-dependent. Consider increasing the incubation time with this compound (e.g., from 24 hours to 72 hours) to allow for sufficient target engagement. A 3-day proliferation assay is a common methodology.[2]
-
-
Possible Cause 3: Confounding factors in viability assays.
-
Troubleshooting Step: Cell proliferation rates can influence IC50 values.[14] Consider using growth rate inhibition (GR) metrics, which can correct for differences in cell division rates.[14] Also, ensure that the cell seeding density is optimized to avoid confluence in the untreated control wells, which can artificially flatten the dose-response curve.
-
Issue 2: Inconsistent results in western blots for downstream signaling.
-
Possible Cause 1: Timing of ligand stimulation and compound treatment.
-
Troubleshooting Step: For experiments assessing the inhibition of ligand-induced signaling, the timing is critical. Typically, cells are serum-starved, pre-treated with this compound for a defined period (e.g., 1 hour), and then stimulated with an FGF ligand (e.g., bFGF or FGF2) for a short duration (e.g., 10 minutes) before lysis.[7]
-
-
Possible Cause 2: Antibody quality.
-
Troubleshooting Step: Ensure that your phospho-specific antibodies are validated for the target of interest and are providing a specific signal. Run appropriate controls, including unstimulated and ligand-stimulated cells without inhibitor treatment.
-
Issue 3: Difficulty dissolving this compound for in vitro experiments.
-
Possible Cause: Improper solvent or storage.
-
Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[7] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[7] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.[7] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: Biochemical Potency of this compound Against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 0.6 - 0.7 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.2 - 19.3 |
| CSF1R | 8.1 |
| Data sourced from multiple biochemical assays.[2][4][6][7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |
| SNU-16 | Gastric | FGFR2 Amplification | 2.6 |
| RT4 | Bladder | FGFR3 Fusion | 4.0 |
| RT112 | Bladder | FGFR3 Fusion | 4.1 |
| AN3-CA | Endometrial | FGFR2 Mutation | 43.3 |
| LI7 | Liver | FGF19 Amplification | 33.1 |
| JHH7 | Liver | FGF19 Amplification | 231 |
| OPM2 | Myeloma | FGFR3 Fusion | 14.0 |
| Data represents the concentration required to inhibit cell proliferation by 50%.[2] |
Table 3: Summary of this compound Phase 1 Clinical Trial in Patients with Advanced Solid Tumors
| Parameter | Details |
| Study Design | Open-label, dose-escalation (3+3 design) followed by expansion cohorts.[15][16] |
| Doses Evaluated | 15, 20, 25, and 35 mg once daily (QD); 15 and 25 mg twice daily (BID).[16] |
| Most Common Adverse Event | Hyperphosphatemia, an on-target effect of FGFR inhibition.[16] |
| Efficacy in Dose-Escalation | No partial or complete responses were observed; stable disease was the best response in 40.7% of evaluable patients.[16] |
| Clinical trial information: NCT02608125.[15] |
Diagrams
Caption: Simplified FGFR signaling pathways inhibited by this compound.
Caption: Experimental workflow for in vitro dose-response curve generation.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 11. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scholar.harvard.edu [scholar.harvard.edu]
- 15. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of this compound, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]
- 16. sanofi.com [sanofi.com]
Validation & Comparative
Comparative Analysis of PRN1371's Efficacy Against FGFR Gatekeeper Mutations
A Guide for Researchers in Oncology and Drug Development
The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) has marked a significant advancement in treating various cancers where FGFR signaling is dysregulated. However, the clinical efficacy of first-generation, reversible FGFR inhibitors is often curtailed by the emergence of acquired resistance, frequently driven by mutations in the kinase domain. Among these, "gatekeeper" mutations are a primary mechanism of resistance, sterically hindering the binding of ATP-competitive inhibitors[1].
This guide provides a comparative analysis of PRN1371, a covalent pan-FGFR inhibitor, focusing on its activity against common FGFR gatekeeper mutations. Its performance is benchmarked against other notable covalent and reversible inhibitors, providing researchers with a clear, data-driven perspective on their relative potencies and potential clinical utility in overcoming resistance.
FGFR Signaling Pathway and Inhibition
The FGF/FGFR signaling pathway is crucial for regulating cell proliferation, differentiation, migration, and apoptosis[2]. Aberrations such as gene amplification, mutations, or rearrangements in FGFRs are oncogenic drivers in multiple cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer[2][3]. FGFR inhibitors are designed to block the ATP-binding pocket of the kinase domain, thereby preventing downstream signaling.
Covalent inhibitors, such as this compound and futibatinib (TAS-120), offer a distinct advantage by forming an irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain[1][4][5]. This mechanism can lead to more sustained target inhibition and has the potential to overcome resistance mutations that affect reversible inhibitors[1].
Quantitative Comparison of Inhibitor Potency
The biochemical potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and other covalent inhibitors against wild-type (WT) FGFRs and their corresponding gatekeeper mutants.
Table 1: Biochemical Potency (IC50, nM) of Covalent FGFR Inhibitors Against Gatekeeper Mutants
| Target Kinase | This compound | Futibatinib (TAS-120) | FIIN-2 |
| FGFR1 (WT) | 1.1 | 4.3 | 6.5 |
| FGFR1 (V561M) | 224 | 26 | 21 |
| FGFR2 (WT) | 2.1 | 2.6 | 2.9 |
| FGFR2 (V564F) | >1000 | 52 | 276 |
| FGFR3 (WT) | 3.5 | 11.6 | 6.3 |
| FGFR3 (V555M) | >1000 | 583 | 97 |
| FGFR4 (WT) | 12.1 | 12.9 | 21.3 |
| FGFR4 (V550L) | >1000 | 90 | 255 |
Data sourced from a comparative study on covalent pan-FGFR inhibitors[6].
The data clearly demonstrates that while this compound is highly potent against wild-type FGFR1, 2, and 3, its activity is severely diminished by the presence of gatekeeper mutations[6]. In contrast, Futibatinib (TAS-120) and FIIN-2 retain significantly more activity, with Futibatinib showing robust inhibition against the FGFR1 gatekeeper mutant and FIIN-2 showing greater potency against the FGFR3 mutant[6]. All three covalent inhibitors exhibit reduced potency against the gatekeeper mutants compared to their wild-type counterparts[6].
Comparative Inhibitor Characteristics
Beyond biochemical potency, the mechanism of action and selectivity profile are critical for an inhibitor's overall utility.
Table 2: Overview of Key FGFR Inhibitors
| Inhibitor | Binding Mechanism | Key Characteristics & Activity on Gatekeeper Mutants |
| This compound | Covalent, Irreversible | Pan-FGFR inhibitor. Potent on WT FGFRs but shows weak inhibition and is the least potent of compared covalent inhibitors against gatekeeper mutations[6][7]. |
| Futibatinib (TAS-120) | Covalent, Irreversible | Potent pan-FGFR1-4 inhibitor[1]. Demonstrates superior potency against several drug-resistant FGFR2 mutations, including gatekeeper mutants, compared to reversible inhibitors[1][2][4]. Can overcome resistance to prior FGFR inhibitors[8]. |
| Pemigatinib | Reversible | Potent and selective FGFR1-3 inhibitor[9]. Shows excellent potency against the Val-to-Ile gatekeeper mutation but is less effective against Val-to-Met/Phe mutations[9][10][11]. |
| Infigratinib | Reversible | Selective FGFR1-3 inhibitor. Its efficacy is significantly decreased by the FGFR2 V564F gatekeeper mutation due to steric hindrance[12]. |
| Erdafitinib | Reversible | Pan-FGFR inhibitor approved for urothelial carcinoma with FGFR2/3 alterations[1][13]. Resistance can emerge through gatekeeper mutations[14]. |
Experimental Protocols
The data presented in this guide are derived from established biochemical and cell-based assays designed to quantify inhibitor efficacy.
1. Biochemical Kinase Activity Assays:
-
Objective: To determine the direct inhibitory effect of a compound on purified enzyme activity (IC50).
-
Methodology: Recombinant human FGFR kinase domains (both wild-type and mutant versions) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as filter-binding assays that measure radiolabeled ATP incorporation or fluorescence-based assays (e.g., Z'-LYTE™) that measure a change in emission upon substrate phosphorylation[15][16]. The IC50 value is calculated from the dose-response curve.
2. Cell-Based Proliferation Assays:
-
Objective: To measure the inhibitor's effect on the proliferation of cancer cells that are dependent on FGFR signaling.
-
Methodology: Cancer cell lines with known FGFR alterations (e.g., FGFR fusions or activating mutations) are cultured in multi-well plates[7]. The cells are treated with a range of inhibitor concentrations for a period, typically 72 hours. Cell viability is then assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell number. The cellular IC50 is determined by plotting cell viability against inhibitor concentration[7].
3. Target Engagement and Downstream Signaling Assays (Western Blot/ELISA):
-
Objective: To confirm that the inhibitor is engaging its target (FGFR) within the cell and blocking downstream signaling.
-
Methodology: FGFR-dependent cells are treated with the inhibitor for a short period (e.g., 1-2 hours). The cells are then lysed, and protein extracts are collected. Using Western Blot or ELISA techniques, the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, AKT, and ERK is measured[17][18]. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of these proteins.
Conclusion
The emergence of gatekeeper mutations represents a significant clinical challenge for FGFR-targeted therapies. This comparative analysis, based on preclinical data, highlights the varying capabilities of different FGFR inhibitors to address this resistance mechanism.
-
This compound is a potent covalent inhibitor of wild-type FGFRs, but its efficacy is substantially compromised by common gatekeeper mutations[6].
-
Futibatinib (TAS-120) demonstrates a superior profile among the covalent inhibitors, retaining significant activity against multiple gatekeeper mutations that confer resistance to both reversible inhibitors and, to a greater extent, other covalent agents like this compound[2][6]. Its irreversible binding mechanism makes it a promising option for patients who have progressed on other FGFR inhibitors[5][8].
-
Reversible inhibitors like pemigatinib show a mixed profile, with activity against some but not all gatekeeper variants, underscoring the need for mutational profiling to guide treatment selection[10][11].
For researchers and drug developers, these findings emphasize the importance of inhibitor design in preempting resistance. The superior performance of futibatinib against gatekeeper mutations suggests that its distinct covalent binding and structural properties provide a more resilient mode of inhibition, a crucial attribute for next-generation targeted cancer therapies.
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma - Khoury - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 6. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained FGFR Inhibition by this compound: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
PRN1371: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
PRN1371 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities.[3][4] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
This compound demonstrates exceptional selectivity for the FGFR family. Broader kinome-wide biochemical profiling against 251 kinases revealed that only FGFR1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R) are potently inhibited.[5][6] Notably, its interaction with CSF1R is non-covalent.[7] The following table summarizes the inhibitory activity of this compound against key kinases.
| Kinase Target | IC50 (nM) | Comments |
| FGFR1 | 0.6 - 0.7 | Potent irreversible covalent inhibition.[1][5] |
| FGFR2 | 1.3 | Potent irreversible covalent inhibition.[1][5] |
| FGFR3 | 4.1 | Potent irreversible covalent inhibition.[1][5] |
| FGFR4 | 19.3 | Potent irreversible covalent inhibition.[1][5] |
| CSF1R | 8.1 | Potent, but non-covalent, inhibition.[5][7] A significant difference between biochemical and cellular potency has been noted, suggesting lower physiological relevance.[7] |
| VEGFR2 | 705 | Weak inhibition, demonstrating strong selectivity for FGFR over VEGFR2.[1] |
| SRC | Not inhibited | Mass spectrometry data shows no covalent adduct formation with SRC.[8] Kinase assays indicate little to no effect on SRC activity.[8] |
| YES | Not inhibited | Kinase assays indicate little to no effect on YES activity.[8] |
Comparative Selectivity with other Pan-FGFR Inhibitors
This compound exhibits a more selective profile compared to other covalent pan-FGFR inhibitors such as FIIN-2 and TAS-120 (Futibatinib). While FIIN-2 and TAS-120 have been shown to form covalent adducts with and inhibit SRC family kinases (SRC and YES), this compound does not.[8][9] This superior selectivity may translate to a better safety profile in clinical applications.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Enzyme and Inhibitor Incubation: A master mix is prepared containing the kinase, buffer (40 mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, and 4% DMSO), and varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).[8] This mixture is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 23°C).[10]
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step typically requires a 40-minute incubation.[10]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.[10]
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of ERK Phosphorylation
This assay assesses the ability of an inhibitor to block the downstream signaling of a target receptor tyrosine kinase in a cellular context.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and grown overnight.[11] The cells are then serum-starved for 1 hour before being treated with a concentration series of the inhibitor (e.g., this compound) for 1 hour at 37°C.[11]
-
Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor such as FGF2 (to activate the FGFR pathway) or VEGF (to activate the VEGFR pathway) for 10 minutes.[11]
-
Cell Lysis and Analysis: The reaction is stopped by adding ice-cold PBS, and the cells are washed.[11] The level of phosphorylated ERK (p-ERK), a downstream effector of the FGFR signaling pathway, is then determined using methods like Western blotting or an AlphaLISA SureFire Kit.
-
Data Analysis: The results are expressed as the percentage of p-ERK inhibition relative to the stimulated control without the inhibitor. This allows for the determination of the inhibitor's potency in a cellular environment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Irreversible Bond: A Guide to Cellular Washout Assays for Confirming PRN1371's Covalent Inhibition of FGFR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRN1371's performance with other Fibroblast Growth Factor Receptor (FGFR) inhibitors, supported by experimental data. We delve into the cellular washout assay, a critical technique to confirm the covalent binding mechanism of inhibitors like this compound.
This compound is a potent and highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3, and 4 (FGFR1-4).[1][2] Its mechanism of action involves forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, a desirable characteristic for therapeutic agents in oncology.[4][5][6] This guide will explore the experimental evidence supporting this compound's covalent binding, primarily focusing on the cellular washout assay, and compare its performance with other FGFR inhibitors.
Comparative Analysis of FGFR Inhibitors
The efficacy of this compound and other FGFR inhibitors can be quantitatively assessed through various biochemical and cellular assays. The following tables summarize key data points for comparison.
Table 1: Biochemical Potency of this compound and Competitor Compounds
| Compound | Target | IC50 (nM) | Binding Mechanism | Reference |
| This compound | FGFR1 | 0.6 | Covalent | [7] |
| FGFR2 | 1.3 | Covalent | [7] | |
| FGFR3 | 4.1 | Covalent | [7] | |
| FGFR4 | 19.3 | Covalent | [7] | |
| CSF1R | 8.1 | Covalent | [7] | |
| VEGFR2 | >10,000 | - | [4] | |
| BGJ398 (Infigratinib) | FGFR1/2/3 | - | Reversible | [3] |
| FIIN-2 | FGFR1 | 3.1 | Covalent | [8] |
| FGFR2 | 4.3 | Covalent | [8] | |
| FGFR3 | 27 | Covalent | [8] | |
| FGFR4 | 45 | Covalent | [8] | |
| FIIN-3 | FGFR1 | 13 | Covalent | [8] |
| FGFR2 | 21 | Covalent | [8] | |
| FGFR3 | 31 | Covalent | [8] | |
| FGFR4 | 35 | Covalent | [8] |
Table 2: Cellular Activity of this compound in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6 | [7] |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | - | [4] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | - | [4] |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | - | [4] |
Experimental Protocols
Cellular Washout Assay to Confirm Covalent Binding
This protocol is designed to differentiate between reversible and irreversible (covalent) inhibitors by assessing the duration of target inhibition after the removal of the compound from the extracellular environment.
Objective: To determine if this compound maintains inhibition of FGFR2 autophosphorylation in SNU-16 cells following a washout period, in contrast to a reversible inhibitor.
Materials:
-
SNU-16 gastric cancer cells (FGFR2-amplified)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
BGJ398 (reversible FGFR inhibitor control)
-
Cycloheximide (protein synthesis inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, and appropriate secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate SNU-16 cells and allow them to adhere overnight.
-
Pre-treat cells with cycloheximide to prevent new protein synthesis, which could interfere with the assessment of existing receptor phosphorylation.
-
Treat the cells with this compound (e.g., 40 nM) or a reversible inhibitor like BGJ398 for a specified period (e.g., 2-4 hours) to allow for target engagement.[4] A vehicle-only control (e.g., DMSO) should be included.
-
-
Washout:
-
For the washout groups, aspirate the drug-containing medium.
-
Wash the cells extensively with warm PBS or serum-free medium to remove all unbound inhibitor. This step is critical to ensure that any sustained effect is due to covalent binding. A typical procedure involves at least two to three washes.
-
After the final wash, add fresh, drug-free culture medium to the cells.
-
-
Recovery/Incubation:
-
Incubate the "washout" plates for a defined period (e.g., 4 hours) to allow for the dissociation of any reversibly bound inhibitor.[8]
-
Maintain parallel "no washout" plates with the inhibitors present for the entire duration of the experiment as a positive control for inhibition.
-
-
Cell Lysis and Protein Analysis:
-
After the incubation periods, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of FGFR2 by Western blotting using an anti-pFGFR antibody. Normalize the pFGFR signal to the total FGFR protein levels.
-
Expected Results:
-
This compound (Covalent): The inhibition of FGFR2 autophosphorylation will be sustained even after the washout period, demonstrating irreversible binding. The pFGFR levels in the washout sample will be comparable to the no-washout sample.
-
BGJ398 (Reversible): The inhibitory effect will be lost after the washout period, as the compound dissociates from the target. The pFGFR levels in the washout sample will be similar to the vehicle-treated control.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Cellular Washout Assay.
Caption: Logical Comparison of Covalent and Reversible Inhibition.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PRN1371 and Other FGFR Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
This guide provides a comprehensive comparison of the preclinical efficacy of PRN1371, a covalent irreversible FGFR inhibitor, with other notable FGFR inhibitors in patient-derived xenograft (PDX) models of cancer. This analysis is based on publicly available experimental data and aims to offer a clear, data-driven perspective for researchers in oncology and drug development.
Executive Summary
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in oncology, with its dysregulation implicated in various malignancies. This has led to the development of numerous FGFR inhibitors. This compound is a potent, irreversible inhibitor of FGFR1-4.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity in various xenograft models, including patient-derived xenografts.[1][3] This guide compares the efficacy of this compound with other well-characterized FGFR inhibitors—Dovitinib, Infigratinib (BGJ398), and Ponatinib—in clinically relevant PDX models. While specific quantitative data for this compound in PDX models is not extensively published in tabular format, qualitative descriptions from research abstracts indicate potent tumor growth inhibition and regression.[2] For the purpose of this guide, we present the available qualitative information for this compound alongside quantitative data for its alternatives to facilitate a comprehensive assessment.
Data Presentation: Comparative Efficacy in PDX Models
The following tables summarize the available data on the efficacy of this compound and alternative FGFR inhibitors in various patient-derived xenograft models.
Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | FGFR Alteration | Dosing Schedule | Observed Efficacy | Source |
| Various Solid Tumors | Various FGFR pathway alterations | Continuous or intermittent | Significant anti-tumor activity | [2] |
| Multiple Tumor Xenografts | FGFR-driven | Continuous and intermittent | Durable tumor regression | [1][4] |
Note: Specific quantitative data (e.g., tumor growth inhibition percentage) for this compound in PDX models is not publicly available in detailed tables. The efficacy is described qualitatively in the cited sources.
Table 2: Efficacy of Alternative FGFR Inhibitors in Patient-Derived Xenograft (PDX) Models
| Inhibitor | Cancer Type | FGFR Alteration | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Source |
| Dovitinib | Lung Squamous Cell Carcinoma | Not specified | Not specified | Significant tumor growth inhibition in sensitive models | Crown Bioscience Blog |
| Gastrointestinal Stromal Tumor (GIST) | Not specified | Not specified | Antitumor efficacy observed | [5] | |
| Infigratinib (BGJ398) | Cholangiocarcinoma | FGFR2-CCDC6 fusion | Not specified | Superior potency compared to ponatinib and dovitinib | [6] |
| Lung Squamous Cell Carcinoma | FGFR1 amplification | Not specified | Demonstrated anti-tumor activity | Crown Bioscience Blog | |
| Ponatinib | Cholangiocarcinoma | FGFR2-CCDC6 fusion | Not specified | Modulated FGFR signaling and inhibited cell proliferation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the generalized experimental protocols for establishing and utilizing PDX models for drug efficacy studies, based on common practices in the field.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy.[7]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm in diameter) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[1]
-
Tumor Growth and Passaging: Tumors are allowed to grow in the initial cohort of mice (F0 generation). Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent generations of mice for expansion and cryopreservation.[7]
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once PDX tumors reach a palpable size (e.g., 150-200 mm³) in a cohort of mice, the animals are randomized into treatment and control groups.[2]
-
Treatment Administration: The investigational drug (e.g., this compound or alternatives) is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, intermittently). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI is often expressed as a percentage and is calculated by comparing the change in tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of FGFR and downstream signaling proteins) and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the target of this compound and other inhibitors discussed in this guide. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis.
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for PDX Model Efficacy Studies
The following diagram outlines the typical workflow for conducting in vivo efficacy studies using patient-derived xenograft models.
Caption: General Experimental Workflow for PDX Model Drug Efficacy Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sustained FGFR Inhibition by this compound: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 4. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRN1371 and FIIN-2: Next-Generation Covalent FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family: PRN1371 and FIIN-2. This document synthesizes available preclinical data to objectively evaluate their performance, target selectivity, and cellular activity, supported by detailed experimental methodologies.
Introduction
Aberrant FGFR signaling, driven by mutations, amplifications, or fusions, is a key oncogenic driver in a variety of solid tumors. The development of targeted inhibitors against the FGFR family has been a significant focus in cancer therapy. This compound and FIIN-2 have emerged as potent, next-generation irreversible covalent inhibitors designed to offer sustained target engagement and overcome resistance mechanisms that plague earlier-generation, reversible inhibitors. Both molecules form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to durable inhibition of downstream signaling pathways.
Mechanism of Action
Both this compound and FIIN-2 are classified as irreversible covalent inhibitors. They function by forming a stable, covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[1][2] This covalent modification leads to the inactivation of the receptor's kinase activity, thereby blocking downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] The irreversible nature of this binding provides a prolonged duration of action that can persist even after the drug has been cleared from circulation.[4][5]
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity across the broader human kinome. Off-target activities can lead to undesirable side effects and toxicities.
Biochemical Potency
Both this compound and FIIN-2 demonstrate high potency against the FGFR family in biochemical assays. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below. It is important to note that these values are derived from different studies and direct comparison should be considered with caution due to potential variations in assay conditions.
| Target | This compound IC50 (nM) | FIIN-2 IC50 (nM) |
| FGFR1 | 0.7 ± 0.1[4] | 3.1[1][6] |
| FGFR2 | 1.3 ± 0.2[4] | 4.3[1][6] |
| FGFR3 | 4.1 ± 0.7[4] | 27[1][6] |
| FGFR4 | 19.3 ± 4.7[4] | 45[1][6] |
| Data presented as mean ± standard deviation where available. |
Kinase Selectivity Profile
Kinome-wide selectivity profiling reveals the broader activity of these inhibitors against other kinases.
This compound has shown excellent kinome-wide selectivity. In a panel of 250 kinases, at a concentration of 1 µM, significant inhibition (≥90%) was observed for only a few kinases besides the FGFR family.[4] Notably, this compound displays strong selectivity over VEGFR2, with an IC50 of 705 ± 63 nM.[4] Broader profiling against 251 kinases identified only FGFR1-4 and CSF1R as being potently inhibited.[7]
FIIN-2 , while also demonstrating good overall kinase selectivity, has been shown to interact with a broader range of off-target kinases compared to this compound.[1] Notably, FIIN-2 exhibits moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 204 nM.[1][6] Further studies have identified additional off-targets for FIIN-2, including SRC, YES, and AMP-activated protein kinase α1 (AMPKα1).[8][9] This broader polypharmacology could have implications for both efficacy and potential side effects.
Cellular Activity and Overcoming Resistance
The ultimate measure of an inhibitor's utility lies in its ability to suppress cancer cell growth and overcome drug resistance.
Anti-proliferative Activity
Both inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines harboring FGFR alterations.
| Cell Line | FGFR Alteration | This compound IC50 (nM) | FIIN-2 EC50 (nM) |
| RT4 | FGFR3 fusion | 4.0 ± 1.7[4] | - |
| RT112 | - | 4.1 ± 1.4[4] | - |
| NCI-H716 | - | 2.0 ± 1.7[4] | - |
| SNU16 | FGFR2 amplification | 2.6 ± 2.2[4] | - |
| Ba/F3-FGFR1 | Engineered | - | Single to double-digit nM range[1] |
| Ba/F3-FGFR2 | Engineered | - | ~1[1] |
| Ba/F3-FGFR3 | Engineered | - | Single to double-digit nM range[1] |
| Ba/F3-FGFR4 | Engineered | - | Single to double-digit nM range[1] |
| Note: IC50 and EC50 values are both measures of potency and are presented as reported in the respective studies. |
Overcoming Gatekeeper Mutations
A key advantage of next-generation covalent inhibitors is their ability to overcome resistance conferred by "gatekeeper" mutations in the kinase domain, a common mechanism of acquired resistance to first-generation FGFR inhibitors.[10]
FIIN-2 was specifically designed to inhibit FGFRs harboring gatekeeper mutations.[1] It has been shown to potently inhibit the proliferation of Ba/F3 cells expressing the FGFR2 V564M gatekeeper mutant with an EC50 of 58 nM, whereas first-generation inhibitors like BGJ398 were inactive.[1] FIIN-2 also demonstrated activity against the FGFR1 V561M gatekeeper mutation.[1]
Information regarding the efficacy of This compound against specific gatekeeper mutations is less detailed in the provided search results, although it is described as a next-generation inhibitor.[11]
In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide crucial insights into the therapeutic potential of these inhibitors.
This compound has demonstrated durable tumor regression in multiple tumor xenograft and patient-derived xenograft (PDX) models.[4][12] Notably, sustained inhibition of FGFR phosphorylation was observed in vivo even after the drug was cleared from circulation, highlighting the benefit of its irreversible mechanism.[4][13] Efficacy was observed with both continuous and intermittent dosing schedules.[4] In a SNU16 gastric cancer xenograft model, this compound induced a dose-dependent reduction in tumor volume.[14]
FIIN-2 has been evaluated in a zebrafish developmental model, where it induced phenotypes consistent with FGFR inhibition.[1][6] While FIIN-2 demonstrated potent cellular activity, it was noted to have moderate mouse liver microsomal stability, which could impact its in vivo utility.[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Biochemical Kinase Inhibition Assays
-
This compound: The enzymatic activity of FGFR1-4 was measured using the Caliper microfluidics Labchip system.[11] This assay typically involves incubating the recombinant kinase with a substrate and ATP, and measuring the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor.
-
FIIN-2: The IC50 values for FIIN-2 were determined using Z'-lyte enzyme assays (SelectScreen; Life Technology).[1] This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a peptide substrate by the kinase.
Kinase Selectivity Profiling
-
This compound: Kinome-wide selectivity was assessed using a 250 kinase enzyme inhibition panel at concentrations of 1 µM and 0.1 µM.[4]
-
FIIN-2: Selectivity was profiled against a panel of 456 kinases using the DiscoveRX KinomeScan in vitro ATP-site competition binding assay at a concentration of 1.0 µM.[1]
Cell Proliferation Assays
-
This compound: Inhibition of cell proliferation was assessed over 3 days using the Cell-Titer-Glo Luminescent Cell Viability Assay.[11] This assay quantifies ATP, which is an indicator of metabolically active cells.
-
FIIN-2: The potency of FIIN-2 in inhibiting the proliferation of Ba/F3 cells engineered to be dependent on FGFR kinase activity was evaluated.[1] Parental Ba/F3 cells were used as a control for general cytotoxicity.
In Vivo Xenograft Studies
-
This compound: For tumor inoculation, cancer cells (e.g., SNU16, RT4) were implanted into the rear flank of immunocompromised mice.[11][12] Once tumors reached a mean average volume of approximately 175 mm³, mice were randomized and treated with this compound or vehicle.[11] Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[12]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and a general experimental workflow for evaluating FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound and FIIN-2.
Caption: General experimental workflow for the preclinical evaluation of FGFR inhibitors.
Conclusion
Both this compound and FIIN-2 are potent, irreversible covalent inhibitors of the FGFR family with distinct profiles. This compound exhibits high potency and exceptional selectivity for the FGFR family, which may translate to a more favorable safety profile. It has also demonstrated robust in vivo efficacy in various preclinical models. FIIN-2, while also a potent pan-FGFR inhibitor, shows a broader kinase interaction profile, including activity against EGFR and other kinases. A key strength of FIIN-2 is its demonstrated ability to overcome resistance mediated by FGFR gatekeeper mutations.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor this compound Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
PRN1371: Comprehensive Disposal Procedures for a Covalent FGFR Inhibitor
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of PRN1371, a potent and selective covalent inhibitor of fibroblast growth factor receptors (FGFRs). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Hazard Identification
This compound is a bioactive small molecule that covalently binds to its target proteins. As with all research chemicals, it should be handled with care, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
Key Hazards:
-
Cytotoxic Potential: As a compound designed to inhibit cell signaling pathways, this compound should be treated as potentially cytotoxic.
-
Lack of Comprehensive Data: Full toxicological and environmental impact data for this compound may not be publicly available. Therefore, a cautious approach to handling and disposal is paramount.
Waste Categorization and Segregation
Proper segregation of waste streams is the first and most critical step in the safe disposal of this compound. All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 1: this compound Waste Stream Categorization
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab supplies such as gloves, pipette tips, vials, and flasks. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused or expired this compound stock solutions (typically in DMSO), and contaminated cell culture media or other aqueous solutions. | Labeled, leak-proof, and chemically compatible hazardous waste container. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container designated for chemically contaminated sharps. |
| Animal Waste | Carcasses, bedding, and other materials from in vivo studies involving this compound. | Labeled, sealed, and biohazardous waste containers, to be managed according to institutional guidelines for chemically contaminated animal waste. |
Step-by-Step Disposal Procedures
The following procedures provide a clear, actionable plan for the disposal of various forms of this compound waste.
Solid Waste Disposal
-
Collection: Place all non-sharp, solid waste items contaminated with this compound directly into a designated hazardous waste container.
-
Container Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.
-
Solvent Considerations: Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), the waste container must be compatible with this solvent.
-
pH Neutralization (if applicable): For aqueous waste, ensure the pH is neutral (6-8) before adding it to the waste container, unless otherwise directed by your institution's EHS.
-
Container Labeling and Storage: Label the container with "Hazardous Waste," "this compound," the solvent system (e.g., "in DMSO"), and the estimated concentration. Store in the satellite accumulation area.
Sharps Waste Disposal
-
Immediate Disposal: Dispose of any sharp object that has come into contact with this compound immediately into a designated sharps container for chemically contaminated sharps.
-
Do Not Recap Needles: To prevent accidental injury, do not recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for its collection.
Experimental Protocols and Waste Generation
Understanding the context in which this compound is used is crucial for anticipating and managing the resulting waste.
Table 2: Common Experimental Uses of this compound and Associated Waste
| Experiment Type | Typical Concentration/Dosage | Solvents/Vehicles | Primary Waste Generated |
| In Vitro Cell-Based Assays | Nanomolar to low micromolar | DMSO, Cell Culture Media | Contaminated pipette tips, microplates, flasks, and media. |
| In Vivo Animal Studies | 10-40 mg/kg | Formulations may include DMSO, PEG300, Tween-80, and saline. | Animal carcasses, bedding, unused dosing solutions, and contaminated caging. |
Methodology for a Typical In Vitro Kinase Assay:
A common experimental protocol involves the preparation of a concentrated stock solution of this compound in DMSO, which is then serially diluted to the desired final concentrations in an appropriate assay buffer. This process generates waste in the form of contaminated pipette tips, dilution tubes, and any excess stock or working solutions. All of these materials must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Comprehensive Safety and Handling Guide for PRN1371
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of PRN1371, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research purposes only, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, whether in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects against accidental splashes of this compound solutions, which could cause eye irritation or absorption. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended as an extra precaution against potential tears or contamination of the outer glove. |
| Body Protection | A fully fastened laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of contamination. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. | Minimizes the risk of respiratory tract irritation and systemic absorption through inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and to prevent cross-contamination.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped on blue ice and should be transferred to the appropriate storage conditions immediately.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).
-
Storage of Stock Solutions: Once dissolved, store stock solutions at -80°C for up to one year. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
Caution: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood.
-
Solvent Selection: this compound is soluble in DMSO.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Using calibrated pipettes and sterile, disposable tips, add the required volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and storage conditions.
Use in Experiments
-
Dilutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or vehicle for in vivo studies immediately before use.
-
Cell-Based Assays: When adding this compound to cell cultures, use appropriate aseptic techniques in a biological safety cabinet.
-
Animal Studies: For in vivo experiments, handle animals dosed with this compound in accordance with approved institutional animal care and use committee (IACUC) protocols. All animal waste should be considered hazardous.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, gowns) must be collected in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Unused stock solutions and working solutions must also be disposed of as hazardous liquid waste.
-
-
Disposal Procedure: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 561.46 g/mol | N/A |
| IC₅₀ FGFR1 | 0.6 nM | |
| IC₅₀ FGFR2 | 1.3 nM | |
| IC₅₀ FGFR3 | 4.1 nM | |
| IC₅₀ FGFR4 | 19.3 nM | |
| IC₅₀ CSF1R | 8.1 nM | |
| Solubility in DMSO | ≥ 25 mg/mL | |
| Storage (Solid) | -20°C (3 years) | |
| Storage (in Solvent) | -80°C (1 year) |
Experimental Protocols
Kinase Assay
This protocol determines the enzymatic inhibition of this compound against target kinases.
Methodology:
-
Pre-incubation: Pre-incubate various concentrations of this compound with the target kinase enzyme for 15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate, ATP, and Mg²⁺.
-
Incubation: Incubate the reaction mixture at 25°C for 3 hours.
-
Quenching: Stop the reaction by adding EDTA.
-
Analysis: Analyze the separation of phosphorylated and non-phosphorylated peptides using a Caliper capillary electrophoresis system. The buffer for this assay consists of 100 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl₂, 10 mM sodium orthovanadate, 10 µM β-glycerophosphate, and 1% DMSO. The ATP concentration should be at the predetermined Kₘ value for ATP.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., up to 5 µM).
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C.
-
Viability Detection: Add a cell viability reagent (e.g., Presto-Blue) to each well.
-
Data Acquisition: Read the fluorescence at 530 nm excitation and 590 nm emission using a plate reader.
Western Blot for Phospho-FGFR
This protocol is for detecting the phosphorylation status of FGFR in cell lysates.
Methodology:
-
Cell Lysis: Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-phospho-FGFR-1 Tyr653/Tyr654) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., SNU16, which overexpresses FGFR2) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a predetermined size.
-
Treatment Groups: Randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, twice daily).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., three times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pFGFR). All animal procedures must be approved by the institutional animal care and use committee.
Mandatory Visualizations
Caption: Workflow for safe handling and disposal of this compound.
Caption: this compound inhibits FGFR and CSF1R signaling pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
